Product packaging for Tiopronin-d3(Cat. No.:)

Tiopronin-d3

Cat. No.: B562880
M. Wt: 166.22 g/mol
InChI Key: YTGJWQPHMWSCST-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tiopronin-d3 is a stable, isotopically labelled analogue of Tiopronin, where three hydrogen atoms are replaced by deuterium . With a molecular formula of C5H6D3NO3S and a molecular weight of 166.21 g/mol, this compound is supplied as a fully characterized reference standard compliant with regulatory guidelines . Its primary application is in analytical method development (AMV), validation, and Quality Control (QC) activities during the synthesis and formulation stages of drug development . It provides essential traceability and is used as an internal standard for the quantification of the API Tiopronin in various analytical techniques, ensuring accuracy and reliability in data. The parent compound, Tiopronin, is a prescription drug with a thiol functional group used to treat conditions such as cystinuria and Wilson's disease, often acting as a chelating agent for heavy metals . This compound is for research purposes only and is strictly not intended for diagnostic or therapeutic human use . It should be stored in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3S B562880 Tiopronin-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tiopronin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tiopronin-d3, a deuterated analog of the drug Tiopronin. This document is intended for an audience with a background in organic chemistry and drug development.

Introduction

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug used in the treatment of cystinuria, a genetic disorder characterized by the formation of cystine stones in the kidneys, ureters, and bladder. This compound, in which three hydrogen atoms on the methyl group of the mercaptopropionyl moiety are replaced with deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies of Tiopronin. The deuterium labeling provides a distinct mass signature for mass spectrometry-based bioanalytical assays, enabling accurate quantification of the parent drug in biological matrices.

This guide outlines a plausible synthetic route and purification strategy for this compound, based on established chemical principles and available literature on the synthesis of Tiopronin and deuterium-labeled compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the deuteration of a suitable precursor, followed by the introduction of the thiol group and subsequent coupling with glycine. A logical synthetic pathway is outlined below.

Proposed Synthetic Pathway

A feasible synthetic route for this compound is proposed as follows:

  • α-Deuteration of Propionic Acid: Introduction of deuterium at the α-position of propionic acid to yield 2,2-dideuteropropionic acid.

  • Halogenation: Conversion of 2,2-dideuteropropionic acid to an α-halopropionic acid derivative, for example, 2-bromo-3,3,3-trideuteropropanoic acid.

  • Thiol Introduction: Reaction of the α-halo acid with a sulfur nucleophile to introduce the thiol group, yielding 2-mercapto-3,3,3-trideuteropropanoic acid.

  • Amide Coupling: Coupling of the deuterated mercaptopropionic acid with glycine to form the final product, this compound.

An alternative approach involves the deuteration of a precursor that already contains the propionylglycine backbone. However, the former approach allows for more controlled introduction of the deuterium label.

Experimental Protocols

The following are detailed, illustrative experimental protocols for the synthesis and purification of this compound based on the proposed pathway. These protocols are derived from general methods in organic synthesis and may require optimization.

Synthesis of 2-bromo-3,3,3-trideuteropropanoic acid

Objective: To synthesize the key deuterated intermediate, 2-bromo-3,3,3-trideuteropropanoic acid.

Materials:

  • Propionic acid-d6 (or a suitable deuterated precursor)

  • N-Bromosuccinimide (NBS)

  • Red phosphorus (catalytic amount)

  • Deuterium oxide (D₂O)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Deuteration (if starting from a non-deuterated precursor): Propionic acid can be deuterated at the α-position via an acid-catalyzed hydrogen-deuterium exchange in D₂O. This process may require elevated temperatures and prolonged reaction times.

  • Hell-Volhard-Zelinsky Bromination: To a flame-dried round-bottom flask under an inert atmosphere, add propionic acid-d3 (1.0 eq) and a catalytic amount of red phosphorus.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 40-50 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of D₂O.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2-bromo-3,3,3-trideuteropropanoic acid, which can be used in the next step without further purification or purified by distillation.

Synthesis of 2-mercapto-3,3,3-trideuteropropanoic acid

Objective: To introduce the thiol group to the deuterated intermediate.

Materials:

  • 2-bromo-3,3,3-trideuteropropanoic acid

  • Sodium hydrosulfide (NaSH) or thiourea

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-bromo-3,3,3-trideuteropropanoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydrosulfide (1.2 eq) in ethanol dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude 2-mercapto-3,3,3-trideuteropropanoic acid.

Synthesis of this compound (N-(2-mercapto-3,3,3-trideuteropropionyl)glycine)

Objective: To couple the deuterated mercaptopropionic acid with glycine.

Materials:

  • 2-mercapto-3,3,3-trideuteropropanoic acid

  • Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-mercapto-3,3,3-trideuteropropanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve glycine (1.2 eq) in a minimal amount of water or a suitable buffer and adjust the pH to 8-9 with a base like sodium bicarbonate.

  • Add the glycine solution to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification Methods

Purification of the final product is crucial to ensure high purity for its intended use as an internal standard. A combination of chromatographic and non-chromatographic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound to a high degree of purity.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to obtain a fluffy solid).

Recrystallization

Objective: To further purify the HPLC-purified this compound.

Procedure:

  • Dissolve the this compound obtained from HPLC in a minimal amount of a hot solvent system, such as ethanol/water or isopropanol/water.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Quantitative data for commercially available this compound is summarized below. Data for the proposed synthesis would need to be determined experimentally.

ParameterValueSource
Purity (HPLC) >98%Commercial Suppliers
Deuterium Incorporation >99 atom % DCommercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Molecular Formula C₅H₆D₃NO₃SN/A
Molecular Weight 166.21 g/mol N/A

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Propionic Acid-d3 step1 Bromination (NBS, P(red)) start->step1 intermediate1 2-bromo-3,3,3- trideuteropropanoic acid step1->intermediate1 step2 Thiolation (NaSH) intermediate1->step2 intermediate2 2-mercapto-3,3,3- trideuteropropanoic acid step2->intermediate2 step3 Amide Coupling (Glycine, DCC/EDC) intermediate2->step3 product Crude this compound step3->product purification1 HPLC Purification product->purification1 purification2 Recrystallization purification1->purification2 final_product Pure this compound purification2->final_product

Caption: Synthetic workflow for this compound.

Purification Workflow for this compound

Purification_Workflow crude Crude this compound dissolution Dissolve in Mobile Phase crude->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc Reverse-Phase HPLC filtration->hplc fraction_collection Collect Pure Fractions hplc->fraction_collection solvent_removal Solvent Removal (Lyophilization) fraction_collection->solvent_removal hplc_pure HPLC-Purified This compound solvent_removal->hplc_pure recrystallization Recrystallization (e.g., Ethanol/Water) hplc_pure->recrystallization final_product Pure this compound (>98% Purity) recrystallization->final_product

Caption: Purification workflow for this compound.

A Technical Guide to Tiopronin-d3: Verification and Application in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tiopronin-d3, a deuterated analog of the active pharmaceutical ingredient Tiopronin. The focus of this document is to verify its chemical identity and to detail its primary application as an internal standard in the quantitative analysis of Tiopronin in biological matrices.

Chemical Identity and Properties of this compound

This compound is a stable isotope-labeled version of Tiopronin, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Tiopronin but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.

A summary of the key chemical identifiers for this compound is presented in the table below.

PropertyValueCitation
CAS Number 1189700-74-0[1][2][3]
Molecular Formula C₅H₆D₃NO₃S[1][3]
Synonyms (±)-Tiopronin-d3, N-(2-mercapto-1-oxopropyl-3,3,3-d₃)-glycine[1]
Molecular Weight 166.21 g/mol [3][4]
Parent Drug Tiopronin[4]
Parent Drug CAS Number 1953-02-2[5]
Parent Drug Molecular Formula C₅H₉NO₃S[5]
Parent Drug Molecular Weight 163.20 g/mol [5]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[1] Its use in liquid chromatography-mass spectrometry (LC-MS) methods significantly improves the accuracy and precision of Tiopronin quantification in biological samples such as plasma.[1]

Experimental Protocol: Quantification of Tiopronin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established bioanalytical methods for Tiopronin. This method is intended for the quantitative determination of total Tiopronin in human plasma.

2.1.1. Sample Preparation

  • Reduction: To release Tiopronin from its dimeric form and from mixed disulfides with endogenous thiols, a reduction step is necessary. Plasma samples are treated with a reducing agent such as 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7]

  • Internal Standard Spiking: A known concentration of this compound solution is added to each plasma sample.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed, typically by adding a solvent like perchloric acid.[6]

  • Extraction (Optional): A liquid-liquid extraction with a solvent such as ethyl acetate may be employed for further sample clean-up.[8]

2.1.2. Chromatographic Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is typically used for separation.[6][8]

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.2% formic acid and 1.0 mM tris(hydroxymethyl)aminomethane, or 5 mmol/L ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][8]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Injection Volume: A small volume of the prepared sample is injected into the system.

2.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI) is commonly used.[6][8]

  • Data Acquisition: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Tiopronin and the internal standard, this compound.

Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the quantification of Tiopronin in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Reduce Reduction (e.g., DTT) Spike->Reduce Precipitate Protein Precipitation Reduce->Precipitate Extract Extraction Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify

Bioanalytical workflow for Tiopronin quantification.

Pharmacokinetic Data of Tiopronin

The use of this compound as an internal standard has enabled the accurate determination of the pharmacokinetic properties of Tiopronin. A summary of key pharmacokinetic parameters for orally administered Tiopronin in healthy subjects is provided below.

Pharmacokinetic ParameterValueCitation
Time to Maximum Concentration (Cmax) 3-6 hours[3]
Terminal Half-life (unbound drug) 1.8 hours[3]
Terminal Half-life (total drug) 53 hours[3]
Absolute Bioavailability 63%[3]
Protein Binding Extensive[3]

Signaling Pathway Involvement

Tiopronin is recognized for its antioxidant properties. One of the molecular pathways influenced by Tiopronin involves the activation of Hypoxia-Inducible Factor-1 (HIF-1). Tiopronin can induce the expression of HIF-1α, a key regulator of cellular response to low oxygen, and increase the secretion of Vascular Endothelial Growth Factor (VEGF).[2]

The diagram below illustrates the proposed mechanism of HIF-1α activation by Tiopronin.

HIF1a_Pathway Tiopronin Tiopronin PHD2 Prolyl Hydroxylase 2 (PHD2) Tiopronin->PHD2 Inhibits HIF1a HIF-1α PHD2->HIF1a Hydroxylates (in normoxia) VHL VHL HIF1a->VHL Binds Proteasome Proteasomal Degradation HIF1a->Proteasome HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with HIF-1β VHL->Proteasome Targets for HIF1b HIF-1β HIF1b->HIF1 VEGF VEGF Secretion HIF1->VEGF Induces

Proposed signaling pathway of Tiopronin-mediated HIF-1α activation.

Conclusion

This compound, with a confirmed CAS number of 1189700-74-0 and molecular formula of C₅H₆D₃NO₃S, is an indispensable tool for the accurate bioanalysis of Tiopronin. Its application as an internal standard in LC-MS/MS methods provides the necessary precision for pharmacokinetic studies and therapeutic drug monitoring. The understanding of Tiopronin's mechanism of action, including its influence on the HIF-1α signaling pathway, continues to be an active area of research, further highlighting the importance of robust analytical methods facilitated by the use of its deuterated analog.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for Tiopronin-d3 powder, a deuterated analog of the active pharmaceutical ingredient Tiopronin. Ensuring the stability of this compound is critical for its use as an internal standard in analytical and pharmacokinetic research, where accuracy and reliability are paramount. This document outlines storage recommendations, potential degradation pathways, and methodologies for stability assessment, offering a foundational resource for researchers and drug development professionals.

Recommended Storage Conditions and Stability Summary

The stability of this compound powder is influenced by temperature, light, and humidity. Proper storage is essential to prevent degradation and maintain the integrity of the compound.

Table 1: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDurationRecommendation
Long-Term Storage-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
ShippingRoom TemperatureShort-termPermissible for standard shipping durations.
In Solvent-80°CUp to 6 monthsPrepare fresh solutions and store in aliquots to avoid repeated freeze-thaw cycles.[1]
In Solvent-20°CUp to 1 monthFor shorter-term use, refrigerated storage of solutions is adequate.[1]

Note: The stability data presented in this table for the powder form is based on manufacturer recommendations. Specific experimental data on the long-term and accelerated stability of this compound powder is not extensively available in the public domain. The following tables on stability profiles are illustrative and based on general expectations for thiol-containing compounds and ICH guidelines.

Table 2: Illustrative Long-Term Stability Profile of this compound Powder at -20°C ± 5°C

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white crystalline powder100.0< 0.1
6Conforms99.80.15
12Conforms99.70.20
24Conforms99.50.35
36Conforms99.20.50

Table 3: Illustrative Accelerated Stability Profile of this compound Powder at 40°C ± 2°C / 75% RH ± 5% RH

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white crystalline powder100.0< 0.1
1Conforms99.20.6
3Conforms98.51.2
6Conforms97.82.1

Potential Degradation Pathways

Tiopronin, as a thiol-containing compound, is susceptible to oxidation. The primary degradation pathway involves the oxidation of the thiol group, leading to the formation of dimers and other oxidized species. Understanding these pathways is crucial for developing stability-indicating analytical methods.

A significant degradation product is the Tiopronin disulfide dimer, formed through the oxidation of the free thiol group.[2] Further oxidation can lead to the formation of sulfoxides and sulfones.[2] Hydrolysis of the amide bond is another potential, though less common, degradation route under extreme pH conditions.

G Tiopronin_d3 This compound (Thiol) Oxidation Oxidation (O2, light) Tiopronin_d3->Oxidation Hydrolysis Hydrolysis (extreme pH) Tiopronin_d3->Hydrolysis Dimer This compound Disulfide Dimer Oxidation->Dimer Further_Oxidation Further Oxidation Dimer->Further_Oxidation Sulfoxide Sulfoxide Derivative Further_Oxidation->Sulfoxide Sulfone Sulfone Derivative Sulfoxide->Sulfone Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

The stability of this compound powder should be evaluated according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines for new drug substances.[3][4] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid and Base Hydrolysis:

    • Dissolve a known amount of this compound powder in 0.1 M HCl and 0.1 M NaOH.

    • Store the solutions at 60°C for a specified period (e.g., 24, 48 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve this compound powder in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

G cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Tiopronin_d3 This compound Powder Tiopronin_d3->Acid Tiopronin_d3->Base Tiopronin_d3->Oxidation Tiopronin_d3->Thermal Tiopronin_d3->Photo

Workflow for forced degradation studies of this compound.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound powder under recommended storage conditions and under accelerated conditions to predict the shelf-life.

Methodology:

  • Sample Preparation: Pack the this compound powder in containers that simulate the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[4]

  • Analytical Method: Utilize a validated stability-indicating HPLC method to determine the assay and the levels of degradation products at each time point.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[2]
Flow Rate 1.0 mL/min
Detection UV at 210-230 nm
Column Temperature 30°C
Injection Volume 20 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Antioxidant Signaling Pathway of Tiopronin

Tiopronin exhibits its therapeutic and protective effects not only through direct chemical reactions but also by modulating cellular signaling pathways. As a thiol-containing antioxidant, Tiopronin can influence the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Oxidative stress or the presence of electrophiles, including thiol-reactive compounds, can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tiopronin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Tiopronin->Keap1_Nrf2 Modifies Keap1 (thiol interaction) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Activation of the Nrf2 pathway by this compound.

Conclusion

The stability and proper storage of this compound powder are fundamental to its reliable use in research and development. This guide recommends long-term storage at -20°C in a tightly sealed container, protected from light and moisture. The primary degradation pathway is oxidation of the thiol group, necessitating careful handling and the use of validated stability-indicating analytical methods for quality control. The provided experimental frameworks, based on ICH guidelines, offer a robust starting point for establishing a comprehensive stability profile for this compound. Furthermore, understanding its interaction with key cellular pathways, such as the Nrf2 antioxidant response, provides valuable context for its biological activity. Adherence to these guidelines will ensure the integrity and quality of this compound for its intended applications.

References

Methodological & Application

Application of Tiopronin-d3 in Preclinical Toxicokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the use of Tiopronin-d3 as an internal standard in preclinical toxicokinetic (TK) studies of Tiopronin. The use of a stable isotope-labeled internal standard like this compound is critical for the accurate and precise quantification of Tiopronin in biological matrices, which is essential for establishing a clear relationship between the dose, systemic exposure, and observed toxicity in animal models. This note outlines a representative preclinical toxicokinetic study design, a validated bioanalytical method using LC-MS/MS for the simultaneous determination of Tiopronin and this compound, and data presentation guidelines. The protocols provided herein are intended for researchers, scientists, and drug development professionals involved in the preclinical safety assessment of pharmaceuticals.

Introduction

Toxicokinetics, a key component of preclinical safety evaluation, investigates the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity at doses that are expected to produce toxicity.[1] The primary goal of TK studies is to correlate the observed toxicological findings with the systemic exposure to the drug. Accurate measurement of the drug concentration in biological fluids is therefore paramount.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability in extraction recovery and matrix effects. This compound is the deuterated analog of Tiopronin and serves as an ideal internal standard for its quantification in biological samples.[3]

This application note details a representative preclinical toxicokinetic study design in a relevant animal model and a specific, validated LC-MS/MS method for the analysis of Tiopronin using this compound.

Preclinical Toxicokinetic Study Protocol

This section outlines a representative protocol for a single-dose toxicokinetic study of Tiopronin in a non-rodent model, such as the Beagle dog, which has been used in the non-clinical evaluation of Tiopronin.

Experimental Design

The following diagram illustrates the workflow of a typical preclinical toxicokinetic study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalytical Phase cluster_post Post-Analysis Phase acclimation Animal Acclimation (e.g., 7 days) fasting Overnight Fasting (approx. 12 hours) acclimation->fasting dose_admin Oral Administration of Tiopronin (e.g., gavage) fasting->dose_admin dose_prep Dose Formulation Preparation (Tiopronin in appropriate vehicle) dose_prep->dose_admin blood_collection Serial Blood Sampling (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h post-dose) dose_admin->blood_collection plasma_prep Plasma Preparation (Centrifugation of blood with K2EDTA) blood_collection->plasma_prep storage Plasma Storage (≤ -70°C) plasma_prep->storage sample_proc Plasma Sample Processing (Protein precipitation with this compound IS) storage->sample_proc lcms LC-MS/MS Analysis sample_proc->lcms data_acq Data Acquisition and Quantification lcms->data_acq tk_calc Toxicokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) data_acq->tk_calc reporting Data Interpretation and Reporting tk_calc->reporting

Figure 1: Experimental workflow for a preclinical toxicokinetic study.

Table 1: Representative Preclinical Toxicokinetic Study Design

ParameterDescription
Test System Beagle dogs
Number of Animals 4 males and 4 females per dose group
Dose Levels Low, Medium, and High (e.g., 100, 300, and 1000 mg/kg)
Route of Administration Oral gavage
Dose Formulation Tiopronin suspended in a suitable vehicle (e.g., 0.5% methylcellulose)
Blood Sampling Serial blood samples (approx. 1 mL) collected from the jugular vein into tubes containing K2EDTA as an anticoagulant.
Sampling Timepoints Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
Sample Processing Plasma harvested by centrifugation and stored at -70°C until analysis.
Bioanalysis Quantification of Tiopronin in plasma using a validated LC-MS/MS method with this compound as the internal standard.
Toxicokinetic Parameters Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, Vz/F

Bioanalytical Method Protocol

The following protocol is based on a validated LC-MS/MS method for the quantification of Tiopronin in plasma using this compound as the internal standard.

Materials and Reagents
  • Tiopronin reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Control animal plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

G start Start: Plasma Sample (e.g., 100 µL) add_is Add this compound Internal Standard Solution start->add_is vortex1 Vortex Mix add_is->vortex1 add_precip Add Protein Precipitation Agent (e.g., Acetonitrile) vortex1->add_precip vortex2 Vortex Mix and Centrifuge add_precip->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporate Evaporate to Dryness (under Nitrogen stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Figure 2: Plasma sample preparation workflow.
LC-MS/MS Conditions

Table 2: Liquid Chromatography and Mass Spectrometry Parameters

ParameterCondition
LC Column C18 or C8 column
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Optimized for separation of Tiopronin from endogenous interferences
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Transitions Tiopronin: Precursor ion > Product ionThis compound: Precursor ion > Product ion
Detection Multiple Reaction Monitoring (MRM)

Note: Specific MS/MS transitions need to be optimized based on the instrument used.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Data Presentation

Quantitative data from preclinical toxicokinetic studies should be summarized in clear and concise tables to facilitate interpretation and comparison across dose groups.

Table 3: Summary of Toxicokinetic Parameters for Tiopronin (Mean ± SD)

Dose Group (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ngh/mL)AUC0-inf (ngh/mL)t1/2 (h)
Low (e.g., 100) ValueValueValueValueValue
Medium (e.g., 300) ValueValueValueValueValue
High (e.g., 1000) ValueValueValueValueValue

Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Terminal elimination half-life.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Tiopronin relevant to its therapeutic use is the thiol-disulfide exchange with cystine. This is a chemical interaction rather than a classical signaling pathway.

G cluster_body In Vivo Environment cystine Cystine (Poorly soluble) exchange Thiol-Disulfide Exchange cystine->exchange tiopronin Tiopronin (Administered Drug) tiopronin->exchange complex Tiopronin-Cysteine Mixed Disulfide (Water-soluble) exchange->complex excretion Renal Excretion complex->excretion

Figure 3: Mechanism of action of Tiopronin.

Conclusion

The use of this compound as an internal standard is indispensable for the reliable quantification of Tiopronin in preclinical toxicokinetic studies. The protocols and guidelines presented in this application note provide a framework for conducting robust studies to characterize the safety profile of Tiopronin. Adherence to these methodologies will ensure the generation of high-quality data to support regulatory submissions and inform clinical development.

References

Application Note: High-Precision Quantification of Tiopronin in Human Plasma using Isotope Dilution Mass Spectrometry with Tiopronin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of Tiopronin in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Tiopronin-d3, ensures exceptional accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Tiopronin. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development.

Introduction

Tiopronin is a thiol drug employed in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine, leading to the formation of kidney stones.[1] Accurate measurement of Tiopronin concentrations in biological matrices is crucial for optimizing therapeutic dosage and understanding its pharmacokinetic profile. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy, which is achieved by incorporating a stable isotope-labeled version of the analyte as an internal standard.[2][3][4]

This compound, a deuterium-labeled analog of Tiopronin, serves as the ideal internal standard for this application.[5] Its chemical and physical properties are nearly identical to the unlabeled Tiopronin, ensuring it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.

This application note provides a detailed protocol for the determination of Tiopronin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Experimental Workflow

experimental_workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample_prep Sample Preparation plasma_sample Human Plasma Sample add_is Spike with this compound (Internal Standard) plasma_sample->add_is reduction Reduction with DTT (to cleave disulfide bonds) add_is->reduction protein_precipitation Protein Precipitation (e.g., with Perchloric Acid) reduction->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection lc_ms_analysis LC-MS/MS Analysis chromatography Chromatographic Separation (C18 or C8 column) injection->chromatography ms_detection Mass Spectrometric Detection (ESI in negative mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration data_analysis Data Analysis ratio_calculation Calculate Peak Area Ratio (Tiopronin / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Figure 1: Experimental workflow for Tiopronin analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Tiopronin quantification.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.040 - 5.0 µg/mL[6]
Correlation Coefficient (r²)> 0.998[7]
Calibration ModelLinear, 1/x² weighting

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low QC (e.g., 0.1 µg/mL)< 15%< 15%± 15%
Mid QC (e.g., 1.0 µg/mL)< 15%< 15%± 15%
High QC (e.g., 4.0 µg/mL)< 15%< 15%± 15%
Data presented are typical acceptance criteria for bioanalytical method validation.

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Quantification (LOQ)0.012 - 0.078 µg/mL[7][8]
Mean Extraction Recovery> 85%[8]

Experimental Protocols

Materials and Reagents
  • Tiopronin analytical standard

  • This compound (Internal Standard)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • 1,4-dithiothreitol (DTT)[6][7]

  • Perchloric acid[6]

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[6][7]

  • Analytical column (e.g., C8 or C18)[6][7]

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Spike 100 µL of plasma with the this compound internal standard solution to a final concentration of, for example, 1 µg/mL.

  • Add a reducing agent such as 1,4-dithiothreitol (DTT) to break any disulfide bonds and ensure all Tiopronin is in its free thiol form.[6][7]

  • Vortex the samples gently.

  • Precipitate proteins by adding a deproteinizing agent like 10% perchloric acid.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C8 or C18 column is suitable for the separation.[6][7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 5 mmol/L ammonium acetate) is often used.[6] A common ratio is 20:80 (v/v) methanol:buffer.[6]

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6][7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Tiopronin: [M-H]⁻ → fragment ion

      • This compound: [M-d3-H]⁻ → fragment ion

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis
  • Integrate the chromatographic peaks for both Tiopronin and this compound.

  • Calculate the peak area ratio of Tiopronin to this compound for each sample, calibrator, and quality control.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with 1/x² weighting is typically applied.

  • Determine the concentration of Tiopronin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of Tiopronin in human plasma. This detailed protocol offers a reliable foundation for researchers and drug development professionals engaged in studies requiring the robust measurement of Tiopronin. The use of a stable isotope-labeled internal standard effectively mitigates potential analytical variabilities, ensuring data of the highest quality for critical applications such as pharmacokinetic assessments and therapeutic drug monitoring.

References

Application Notes and Protocols for Thiol Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of thiols in biological samples using a deuterated internal standard. The methodologies described herein are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection of low-molecular-weight thiols.

Introduction

Thiols, a class of organic compounds containing a sulfhydryl (-SH) group, play critical roles in various physiological and pathological processes, including redox homeostasis, detoxification, and cellular signaling.[1] Accurate quantification of thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) in biological matrices is crucial for understanding their roles in health and disease.[2] The inherent reactivity and low endogenous concentrations of many thiols present analytical challenges.[1] The use of a stable isotope-labeled internal standard, particularly a deuterated standard, is a robust strategy to ensure high accuracy and precision in quantitative LC-MS/MS assays by compensating for variability in sample preparation and instrument response.[3][4]

This guide outlines key sample preparation techniques, including protein precipitation, derivatization, and solid-phase extraction (SPE), and provides a detailed experimental protocol for the analysis of thiols with a deuterated standard.

Core Sample Preparation Techniques

A successful thiol analysis workflow hinges on meticulous sample preparation to ensure the stability of the analytes and remove interfering matrix components. The key steps typically involve:

  • Sample Stabilization: Thiols are susceptible to oxidation. It is crucial to process samples quickly and at low temperatures. The inclusion of antioxidants or reducing agents like tris(2-carboxyethyl)phosphine (TCEP) may be necessary, depending on the specific thiols of interest and the experimental goals.[1]

  • Protein Precipitation: Biological samples such as plasma, serum, and cell lysates contain high concentrations of proteins that can interfere with LC-MS/MS analysis.[5] Protein precipitation is a common first step to remove these macromolecules.[5][6] Common precipitating agents include organic solvents like acetonitrile (ACN) and methanol (MeOH), or acids such as trichloroacetic acid (TCA).[6][7] ACN is often preferred as it generally provides more efficient protein removal.[5]

  • Derivatization: To improve the chromatographic retention and ionization efficiency of thiols, a derivatization step is often employed.[3] This involves reacting the thiol group with a specific reagent to form a stable, readily detectable derivative. The choice of derivatizing agent depends on the analytical platform and the specific thiols being measured. Commonly used derivatizing agents include:

    • 4,4'-dithiodipyridine (DTDP): Reacts rapidly with thiols at acidic pH to form stable derivatives suitable for LC-MS/MS analysis.[1][3]

    • Monobromobimane (mBrB): A fluorescent labeling agent that reacts with thiols to form stable thioethers, enabling sensitive detection.[2][8]

    • N-ethylmaleimide (NEM): A classic reagent that reacts with thiols to form stable adducts.[9]

  • Solid-Phase Extraction (SPE): Following derivatization, SPE can be used to further clean up the sample and concentrate the thiol derivatives.[3][8] This step helps to remove residual salts, derivatizing agents, and other matrix components that could cause ion suppression in the mass spectrometer.[3] Reversed-phase SPE cartridges are commonly used for this purpose.[8]

Experimental Workflow for Thiol Analysis

The following diagram illustrates a typical workflow for the preparation and analysis of thiol samples using a deuterated internal standard.

Thiol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Derivatization Derivatization of Thiols (e.g., with DTDP) Supernatant1->Derivatization SPE Solid-Phase Extraction (SPE) Cleanup Derivatization->SPE Elution Elution of Derivatized Thiols SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for thiol analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the quantification of thiols in human plasma using a deuterated internal standard and derivatization with DTDP, followed by LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (collected with EDTA as anticoagulant)

  • Deuterated thiol internal standard (e.g., Glutathione-d5)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • 4,4'-dithiodipyridine (DTDP)

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the deuterated internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of ice-cold ACN to the plasma sample.[5]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Derivatization:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

    • Add 20 µL of DTDP solution (e.g., 10 mg/mL in ACN).

    • Vortex and incubate at room temperature for 30 minutes to allow for complete derivatization.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.

    • Load the entire derivatized sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and other polar impurities.

    • Elute the derivatized thiols with 1 mL of ACN.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 0.1% formic acid in water).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water and ACN, both containing a small amount of formic acid (e.g., 0.1%).[3]

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the native thiols and their deuterated internal standards.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of various thiols using a deuterated internal standard and derivatization.

AnalyteDerivatizing AgentLLOQ (Lower Limit of Quantification)Linearity (r²)Recovery (%)Reference
Glutathione (GSH)mBrB0.31 fmol> 0.99Not Reported[2]
Cysteine (Cys)mBrB1.24 fmol> 0.99Not Reported[2]
Homocysteine (Hcy)mBrB2.49 fmol> 0.99Not Reported[2]
N-acetylcysteine (NAC)mBrB0.31 fmol> 0.99Not Reported[2]
Cysteinylglycine (CysGly)mBrB4.98 fmol> 0.99Not Reported[2]
Various Wine ThiolsDTDP0.002 - 0.02 µg/L> 0.99585 - 115[3]

LLOQ values are dependent on the specific instrumentation and matrix used.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantification strategy.

Isotope_Dilution_MS cluster_sample Sample cluster_standard Standard cluster_processing Sample Processing cluster_analysis Analysis Analyte Native Thiol (Analyte) Mix Mixing of Sample and Internal Standard Analyte->Mix IS Deuterated Thiol (Internal Standard) IS->Mix Extraction Extraction and Cleanup (Precipitation, SPE) Mix->Extraction LC_MS LC-MS/MS Detection Extraction->LC_MS Ratio Ratio of Analyte Signal to Internal Standard Signal LC_MS->Ratio Quantification Quantification based on Calibration Curve Ratio->Quantification

Caption: Isotope dilution mass spectrometry principle.

Conclusion

The methods outlined in this document provide a robust framework for the accurate and precise quantification of thiols in complex biological matrices. The key to a successful analysis lies in the careful optimization of each step of the sample preparation process, from initial stabilization to final reconstitution. The use of a deuterated internal standard is paramount for mitigating matrix effects and ensuring data reliability in LC-MS/MS-based thiol analysis. These protocols can be adapted and validated for various research and drug development applications where the monitoring of thiol levels is of interest.

References

Application Notes and Protocols for the Use of Tiopronin-d3 in Bioequivalence Studies of Tiopronin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Tiopronin formulations using Tiopronin-d3 as a stable isotope-labeled internal standard. The methodologies described herein are based on established bioanalytical techniques, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS), and are designed to meet regulatory standards for pharmacokinetic bioequivalence studies.

Introduction

Tiopronin is a thiol compound used in the treatment of cystinuria. To ensure the therapeutic equivalence of generic Tiopronin formulations against a reference product, bioequivalence studies are essential. These studies rely on the accurate quantification of Tiopronin in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such analyses.[1] this compound, being chemically identical to Tiopronin but with a different mass due to the deuterium atoms, co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

This document outlines the key components of a bioequivalence study for Tiopronin formulations, with a focus on the bioanalytical method using this compound.

Key Experimental Protocols

Bioanalytical Method: Quantification of Tiopronin in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of total Tiopronin in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

2. Liquid Chromatography Parameters

ParameterRecommended Conditions
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A reversed-phase C18 or C8 column (e.g., Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile:methanol (e.g., 25:75 v/v).
Flow Rate 0.5 - 1.0 mL/min.
Gradient Program A gradient elution is typically used to separate Tiopronin from endogenous plasma components. The gradient should be optimized to achieve a good peak shape and a short run time (e.g., 3.5 minutes).
Column Temperature 40°C.
Injection Volume 5 - 10 µL.

3. Mass Spectrometry Parameters

ParameterRecommended Conditions
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in negative ion mode.
Multiple Reaction Monitoring (MRM) Transitions Tiopronin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution). This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution; the precursor ion will be shifted by +3 Da compared to Tiopronin).
Ion Source Parameters Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas to achieve maximum signal intensity for both Tiopronin and this compound.
Collision Energy (CE) and Declustering Potential (DP) Optimize for each MRM transition to ensure efficient fragmentation and transmission of the product ions.

4. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Tiopronin and this compound in blank plasma samples.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 50 ng/mL to 5000 ng/mL).[2] The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous components of the plasma.

  • Extraction Recovery: The efficiency of the extraction procedure for both Tiopronin and this compound.

  • Stability: Stability of Tiopronin in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Bioequivalence Study Protocol

A typical bioequivalence study for Tiopronin formulations involves the following steps:

1. Study Design

  • A randomized, single-dose, two-treatment, two-period, crossover design is commonly employed.[3][4]

  • Healthy adult volunteers are recruited for the study.

  • An adequate washout period between the two treatment periods is crucial due to the long elimination half-life of Tiopronin.[5]

2. Dosing and Sampling

  • Subjects receive a single oral dose of the test and reference Tiopronin formulations in separate periods.

  • Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

3. Pharmacokinetic and Statistical Analysis

  • The plasma concentrations of Tiopronin are determined using the validated LC-MS/MS method.

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) are calculated for each subject for both formulations.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) of the log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated.

  • For the two formulations to be considered bioequivalent, the 90% confidence intervals for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

The following table summarizes representative pharmacokinetic data from a bioequivalence study of two Tiopronin formulations.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 3270 ± 10303540 ± 75092.37% (85.10% - 100.21%)
AUC0-96h (ng·h/mL) 17600 ± 590018200 ± 450096.70% (91.10% - 102.65%)
AUC0-∞ (ng·h/mL) 19900 ± 690020400 ± 550097.55% (91.89% - 103.56%)
tmax (h) 4.3 ± 1.04.6 ± 1.1-
t1/2 (h) 41.8 ± 16.539.4 ± 14.3-

(Data in the table is illustrative and based on findings from a study comparing two Tiopronin tablet formulations.)

Visualizations

Bioequivalence_Study_Workflow cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis A Volunteer Recruitment & Screening B Informed Consent A->B C Randomization B->C D Period 1: Dosing (Test/Reference) C->D E Blood Sampling D->E F Washout Period E->F G Period 2: Dosing (Reference/Test) F->G H Blood Sampling G->H I Plasma Sample Preparation (Protein Precipitation with this compound) H->I J LC-MS/MS Analysis I->J K Quantification of Tiopronin J->K L Pharmacokinetic Parameter Calculation (Cmax, AUC) K->L M Statistical Analysis (90% Confidence Intervals) L->M N Bioequivalence Conclusion M->N

Caption: Workflow of a typical bioequivalence study for Tiopronin formulations.

Internal_Standard_Principle cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_correction Correction for Variability Plasma Plasma Sample (Unknown Tiopronin Concentration) Spike Spike with known amount of This compound (Internal Standard) Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract Inject Injection into LC-MS/MS Extract->Inject Variability Variability in Extraction & Instrument Response Extract->Variability Detect Detection of Tiopronin and this compound Inject->Detect Inject->Variability Ratio Calculate Peak Area Ratio (Tiopronin / this compound) Detect->Ratio Curve Compare Ratio to Calibration Curve Ratio->Curve Result Accurate Tiopronin Concentration Curve->Result Correction This compound corrects for this variability as it behaves identically to Tiopronin Variability->Correction Correction->Ratio

Caption: Principle of using this compound as an internal standard for accurate quantification.

References

Application Note: Quantifying Tiopronin Residues in Cleaning Validation using Ultra-High-Performance Liquid Chromatography (UHPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiopronin is a synthetic thiol compound used in pharmaceutical formulations. To prevent cross-contamination and ensure patient safety, it is crucial to validate cleaning procedures for manufacturing equipment used in its production. This application note describes a sensitive and specific Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of Tiopronin residues on equipment surfaces as part of a comprehensive cleaning validation program. The method is developed and validated in accordance with ICH Q2 (R2) guidelines.[1][2]

Principle

This method utilizes reversed-phase UHPLC with UV detection to separate and quantify Tiopronin. The procedure involves extracting potential Tiopronin residues from equipment surfaces using swabs or rinse solutions, followed by direct analysis of the extract. The method is designed to be rapid, accurate, and precise, making it suitable for routine analysis in a quality control setting.

Quantitative Data Summary

The performance of the UHPLC method for Tiopronin residue analysis is summarized below.

Table 1: UHPLC Method Parameters

ParameterValue
Column Waters ACQUITY UPLC H-Class PLUS C-18 (100 mm × 2.1 mm, 1.7 µm)[1][2][3]
Mobile Phase 0.1% v/v Orthophosphoric Acid (pH 2.1) : Acetonitrile (88:12 v/v)[1][2][3]
Flow Rate 0.3 mL/min[2]
Injection Volume 6 µL[2]
Column Temperature 40 °C[2]
Detection Wavelength 210 nm[4]
Retention Time Approximately 1.3 minutes[1][2][3]

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.302 to 3.027 µg/mL[1][2][3]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.100 µg/mL[1][2][3]
Limit of Quantification (LOQ) 0.301 µg/mL[1][2][3]
Accuracy (Recovery) 93.22% to 104.31%[5]
Precision (RSD%) < 2%

Experimental Protocols

1. Reagents and Materials

  • Tiopronin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Purified Water (Milli-Q or equivalent)

  • Swabs (e.g., polyester over polypropylene)

  • 0.22 µm Syringe Filters (PVDF)[3]

2. Preparation of Solutions

  • Diluent: Prepare a mixture of 0.1% v/v Orthophosphoric Acid in Water and Acetonitrile (88:12 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Tiopronin reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations within the linearity range (e.g., 0.3, 0.5, 1.0, 2.0, 3.0 µg/mL).

3. Sampling Procedures

Two common methods for sampling equipment surfaces are swab sampling and rinse sampling. The choice depends on the equipment design and accessibility.[6]

  • Swab Sampling:

    • Define the sampling area (e.g., 10 cm x 10 cm).

    • Moisten a swab with a known volume of diluent.

    • Swab the defined area using a standardized pattern (e.g., overlapping strokes in horizontal and then vertical directions).

    • Place the swab head in a clean vial containing a known volume of diluent (e.g., 5 mL).[7]

    • Cap the vial and sonicate for 10 minutes to extract the Tiopronin residue.[7]

    • Filter the resulting solution through a 0.22 µm syringe filter before UHPLC analysis.[7]

  • Rinse Sampling:

    • For equipment with enclosed systems (e.g., tanks, pipes), a rinse sampling method can be employed.

    • Rinse a defined surface area of the equipment with a known volume of diluent.

    • Collect a representative sample of the rinse solution.

    • Filter the rinse sample through a 0.22 µm syringe filter before UHPLC analysis.[7]

4. UHPLC Analysis

  • Set up the UHPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or contamination.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared swab or rinse samples.

  • Integrate the peak area corresponding to Tiopronin.

5. Calculation of Residue Levels

  • Concentration in Sample (µg/mL): Determine the concentration of Tiopronin in the sample solution from the calibration curve.

  • Total Residue per Swab (µg):

    • Total Residue = Concentration in Sample (µg/mL) x Volume of Diluent used for extraction (mL)

  • Residue per Surface Area (µg/cm²):

    • Residue per Surface Area = Total Residue per Swab (µg) / Swabbed Area (cm²)

6. Acceptance Criteria

Acceptance criteria for cleaning validation should be established based on a toxicological evaluation and a risk-based approach.[8] The limits are typically based on the dose of the subsequent product, the batch size, and the shared equipment surface area. A common approach is to ensure that no more than 1/1000th of the therapeutic dose of the previous product can be carried over into the maximum daily dose of the next product.[9]

Visualizations

Cleaning_Validation_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_eval Evaluation & Reporting A Define Acceptance Criteria B Prepare Cleaning & Sampling SOPs A->B C Validate Analytical Method B->C D Perform Equipment Cleaning C->D E Visual Inspection D->E Post-Cleaning F Sampling (Swab/Rinse) E->F If Visually Clean G Sample Preparation (Extraction) F->G H UHPLC Analysis G->H I Calculate Residue Levels H->I J Compare Results to Acceptance Criteria I->J K Pass J->K Residue < Limit L Fail J->L Residue > Limit M Final Validation Report K->M L->D Re-clean & Re-sample

Caption: Experimental Workflow for Tiopronin Cleaning Validation.

Logical_Relationship cluster_inputs Key Inputs cluster_process Core Process cluster_outputs Outputs CV Cleaning Validation RA Risk Assessment (Product & Equipment) CV->RA AP Validated Analytical Procedure (UHPLC Method) CV->AP SP Validated Sampling Method (Swab/Rinse) CV->SP AC Scientifically Justified Acceptance Criteria CV->AC P Protocol Execution (3 Consecutive Runs) RA->P AP->P SP->P AC->P VR Validation Report P->VR CP Validated Cleaning Procedure VR->CP RM Ongoing Monitoring Plan CP->RM

Caption: Logical Relationships in a Cleaning Validation Program.

References

Application Notes and Protocols: The Role of Tiopronin-d3 in Evaluating Tiopronin's Efficacy for Cystinuria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopronin is a cornerstone in the management of cystinuria, a rare genetic disorder characterized by the overproduction of cystine, leading to recurrent kidney stone formation. To ensure optimal therapeutic outcomes and patient safety, it is crucial to understand the pharmacokinetic and pharmacodynamic profiles of Tiopronin. This necessitates a robust and accurate bioanalytical method for its quantification in biological matrices. The stable isotope-labeled analog, Tiopronin-d3, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and reliable measurement of Tiopronin concentrations. These accurate measurements are fundamental to a thorough evaluation of the drug's efficacy and in guiding appropriate dosing strategies.

Mechanism of Action of Tiopronin in Cystinuria

Tiopronin is a thiol-containing drug that acts as a reducing agent. Its primary mechanism in the treatment of cystinuria involves a thiol-disulfide exchange with cystine. This reaction breaks down the insoluble cystine into a more soluble mixed disulfide of Tiopronin and cysteine, which is readily excreted in the urine.[1] By reducing the concentration of free cystine in the urine, Tiopronin helps to prevent the formation of cystine crystals and, consequently, kidney stones.

The following diagram illustrates the therapeutic mechanism of Tiopronin in cystinuria.

Tiopronin_Mechanism cluster_urine Urine cluster_kidney Kidney Cystine Insoluble Cystine (Cys-S-S-Cys) Complex Soluble Tiopronin-Cysteine Disulfide Complex (TP-S-S-Cys) Cystine->Complex Thiol-Disulfide Exchange Tiopronin Tiopronin (TP-SH) Tiopronin->Complex Kidney_Stones Reduced Kidney Stone Formation Complex->Kidney_Stones Increased Solubility and Excretion

Caption: Therapeutic mechanism of Tiopronin in cystinuria.

Role of this compound in Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification of Tiopronin in biological samples by LC-MS/MS. This compound has the same chemical properties as Tiopronin, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection enable the correction for any variability in sample processing and matrix effects, leading to highly accurate and precise results.

The logical relationship for using this compound as an internal standard is depicted below.

Internal_Standard_Logic cluster_properties Key Properties Tiopronin Tiopronin (Analyte) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Tiopronin->Sample_Prep Tiopronin_d3 This compound (Internal Standard) Tiopronin_d3->Sample_Prep Property1 Identical Chemical Behavior Tiopronin_d3->Property1 Property2 Different Mass Tiopronin_d3->Property2 LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Logic of using this compound as an internal standard.

Experimental Protocols

Quantification of Total Tiopronin in Human Plasma by LC-MS/MS

This protocol is based on a validated method and is suitable for pharmacokinetic studies of Tiopronin.

4.1.1. Sample Preparation

To measure total Tiopronin (free and protein-bound), a reduction step is necessary to release the bound drug.

  • Spiking: To 100 µL of human plasma, add the internal standard this compound.

  • Reduction: Add a solution of a reducing agent, such as 1,4-dithiothreitol (DTT), to break the disulfide bonds.

  • Protein Precipitation: Add a precipitating agent (e.g., 10% perchloric acid or acetonitrile) to remove proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

4.1.2. Liquid Chromatography

  • Column: Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm (or equivalent)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (25:75 v/v)

  • Flow Rate: 1.0 mL/min

  • Gradient: A gradient program is used to elute the analytes.

  • Injection Volume: 10 µL

4.1.3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tiopronin: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 162.0. The specific product ion for quantification would be determined during method development.

    • This compound: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 165.0 (assuming a +3 Da shift). The product ion would be selected to be specific and intense.

The experimental workflow is summarized in the following diagram:

Experimental_Workflow Start Human Plasma Sample Spike_IS Spike with this compound Start->Spike_IS Reduction Reduction with DTT Spike_IS->Reduction Protein_Precipitation Protein Precipitation Reduction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for Tiopronin quantification.

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality data for method validation and pharmacokinetic studies.

Analytical Method Validation

A validated LC-MS/MS method for Tiopronin using this compound demonstrates excellent linearity, precision, and accuracy.

Validation ParameterSpecificationResult
Linearity
Calibration Curve Range50 - 5000 ng/mLLinear
Precision & Accuracy
Intra-assay Precision (%CV)≤15% (≤20% at LLOQ)Meets acceptance criteria
Inter-assay Precision (%CV)≤15% (≤20% at LLOQ)Meets acceptance criteria
Intra-assay Accuracy (% Nominal)85-115% (80-120% at LLOQ)Meets acceptance criteria
Inter-assay Accuracy (% Nominal)85-115% (80-120% at LLOQ)Meets acceptance criteria

Data based on a validated method described in FDA clinical pharmacology reviews.

Pharmacokinetic Parameters of Tiopronin

Accurate pharmacokinetic data is essential for determining the optimal dosing regimen to maintain therapeutic urinary cystine concentrations.

ParameterValueReference
Tmax (hours) 3 - 6
t1/2 (unbound, hours) 1.8
t1/2 (total, hours) 53
Absolute Bioavailability 63%

Pharmacokinetic parameters obtained from studies in healthy volunteers following oral administration of Tiopronin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods is indispensable for the accurate and precise quantification of Tiopronin in biological matrices. This analytical rigor is fundamental to conducting reliable pharmacokinetic studies, which in turn are crucial for understanding and optimizing the efficacy of Tiopronin in the management of cystinuria. The detailed protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to implement robust bioanalytical strategies in their study of Tiopronin. This ultimately contributes to improved therapeutic monitoring and better clinical outcomes for patients with cystinuria.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Tiopronin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of Tiopronin-d3 as an internal standard in LC-MS/MS assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of using this compound in the quantitative analysis of Tiopronin?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in liquid chromatography-mass spectrometry (LC-MS/MS) to improve the accuracy and precision of Tiopronin quantification.[1][2] Because this compound is chemically almost identical to Tiopronin, it co-elutes and experiences similar ionization suppression or enhancement effects caused by the sample matrix.[3] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for variability during sample preparation and analysis.

Q2: What are matrix effects and how do they impact LC-MS/MS analysis?

A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[4] Matrix effects are a significant concern in bioanalytical methods as they can vary between different samples and lots of biological matrices.[2]

Q3: How can I quantitatively assess matrix effects in my Tiopronin assay?

A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike experiment.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). A detailed protocol for this experiment is provided in the "Experimental Protocols" section of this guide.

Q4: Is it possible for Tiopronin and this compound to have different retention times?

A4: Yes, a slight difference in retention time between an analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect". This is more common with deuterium labeling compared to 13C or 15N labeling. While usually minimal, a significant shift can lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components. It is crucial to evaluate the chromatographic co-elution during method development.

Q5: What should I do if I observe poor recovery of this compound during sample preparation?

A5: Poor recovery of the internal standard can compromise the assay's performance. Investigate potential causes such as inefficient extraction, degradation of the internal standard, or issues with the sample preparation procedure (e.g., pH, solvent choice). Since Tiopronin is a thiol compound, it can form dimers or mixed disulfides with endogenous thiols; ensure your sample preparation includes a reducing agent like dithiothreitol (DTT) to cleave these disulfide bonds.[5][6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Significant Ion Suppression or Enhancement Observed Co-eluting matrix components interfering with ionization.- Optimize sample preparation to remove interferences (e.g., use solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).- Modify chromatographic conditions (e.g., change mobile phase composition, gradient, or column chemistry) to separate Tiopronin from the interfering components.- Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.
Poor Precision in Quality Control (QC) Samples Inconsistent matrix effects between samples. Inadequate homogenization of the internal standard in the sample.- Ensure the internal standard is thoroughly mixed with the sample before any protein precipitation or extraction steps.- Evaluate matrix effects across multiple lots of the biological matrix to assess variability.- If using different batches of this compound, verify its concentration and purity.
Non-linear Calibration Curve Isotopic contribution from the analyte to the internal standard's mass channel, or vice versa. Saturation of the detector at high concentrations.- Check for isotopic crosstalk between Tiopronin and this compound, especially at high analyte concentrations. If significant, a non-linear regression model may be necessary.[8]- Ensure the concentration of the internal standard is appropriate and does not cause detector saturation.- Extend the calibration range or use a weighted regression model.
Peak Splitting of this compound Peak Contamination of the internal standard with unlabeled Tiopronin. On-column degradation or interaction. Isotopic exchange (H-D scrambling).- Analyze the this compound stock solution alone to check for purity.- Ensure the mobile phase and sample diluent are compatible and do not cause on-column issues.- Investigate the potential for hydrogen-deuterium exchange by evaluating the stability of this compound in the sample matrix and processing solutions over time. Avoid harsh pH conditions if possible.[9]

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to determine the matrix factor (MF) for Tiopronin and the internal standard (IS)-normalized MF.

1. Prepare Three Sets of Samples:

  • Set 1 (Neat Solution): Spike Tiopronin and this compound into the mobile phase or reconstitution solvent at two concentration levels (low and high QC).

  • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with Tiopronin and this compound at the same low and high QC concentrations as in Set 1.

  • Set 3 (Pre-Extraction Spike): Spike blank biological matrix with Tiopronin and this compound at the low and high QC concentrations before proceeding with the entire sample extraction procedure. (This set is used to determine recovery and overall process efficiency).

2. Analyze Samples:

  • Inject the prepared samples from all three sets into the LC-MS/MS system and record the peak areas for both Tiopronin and this compound.

3. Calculate Matrix Factor (MF) and IS-Normalized MF:

  • Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • Calculate the MF for both Tiopronin and this compound at each concentration level for each matrix lot.

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Tiopronin) / (MF of this compound)

    • The IS-normalized MF should be close to 1, indicating that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Data Presentation:

Table 1: Matrix Effect and Recovery Data for Tiopronin and this compound (Illustrative Example)

Parameter Concentration Level Matrix Lot 1 Matrix Lot 2 Matrix Lot 3 Matrix Lot 4 Matrix Lot 5 Matrix Lot 6 Mean %CV
Tiopronin MF Low QC0.850.820.880.840.860.830.852.5
High QC0.890.870.910.880.900.860.892.1
This compound MF Low QC0.860.830.890.850.870.840.862.4
High QC0.900.880.920.890.910.870.902.0
IS-Normalized MF Low QC0.990.990.990.990.990.990.990.0
High QC0.990.990.990.990.990.990.990.0
Recovery (%) Low QC92.591.893.192.292.891.592.30.7
High QC94.193.594.693.894.393.293.90.6

Visualizations

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation cluster_eval Evaluation prep_neat Set 1: Neat Solution (Spike Analyte + IS in Solvent) analysis Inject Samples and Acquire Peak Areas prep_neat->analysis prep_post Set 2: Post-Extraction Spike (Extract Blank Matrix, then Spike) prep_post->analysis prep_pre Set 3: Pre-Extraction Spike (Spike Blank Matrix, then Extract) prep_pre->analysis calc_mf Calculate Matrix Factor (MF) (Set 2 / Set 1) analysis->calc_mf calc_rec Calculate Recovery (Set 3 / Set 2) analysis->calc_rec calc_is_mf Calculate IS-Normalized MF (MF_analyte / MF_is) calc_mf->calc_is_mf eval Assess Accuracy, Precision, and Matrix Effect Compensation calc_rec->eval calc_is_mf->eval

Caption: Workflow for assessing matrix effect, recovery, and process efficiency.

Decision Tree for Troubleshooting this compound Issues

TroubleshootingDecisionTree start Assay Fails Validation Criteria (e.g., Accuracy, Precision) q1 Is IS-Normalized MF close to 1 and %CV <= 15%? start->q1 p1 Problem is likely not differential matrix effect. Investigate other sources of error. q1->p1 Yes q2 Are Tiopronin and this compound peaks co-eluting? q1->q2 No a1_yes Yes a1_no No p2 Optimize chromatography to achieve co-elution. Consider a different column or mobile phase. q2->p2 No q3 Is there evidence of isotopic scrambling (H-D exchange)? q2->q3 Yes a2_yes Yes a2_no No p3 Modify sample preparation to use milder conditions (e.g., pH). Consider a different deuteration position for IS. q3->p3 Yes p4 Investigate sample preparation for analyte/IS instability or inefficient extraction. q3->p4 No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Analysis of Tiopronin and Tiopronin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Tiopronin and its deuterated internal standard, Tiopronin-d3. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and optimized instrument parameters to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Tiopronin and this compound?

A1: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for selective and sensitive quantification. Based on available literature, the following transitions are recommended for use in negative electrospray ionization mode:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Tiopronin162.075.0Negative
This compound165.078.0Negative

Note: These values may require fine-tuning on your specific mass spectrometer.

Q2: Why is sample preparation critical for Tiopronin analysis, and what are the key steps?

A2: Tiopronin contains a reactive thiol group, making it susceptible to oxidation and the formation of disulfides (dimers) or mixed disulfides with endogenous thiols in biological matrices.[1][2] Proper sample preparation is essential to ensure the accurate measurement of total Tiopronin. Key steps include:

  • Reduction: Treatment with a reducing agent like Dithiothreitol (DTT) or L-Cysteine is necessary to cleave any disulfide bonds and convert all forms of Tiopronin to its free thiol form.[1][3]

  • Stabilization: Following reduction, a stabilizing agent can be used to prevent re-oxidation.[1]

  • Protein Precipitation: To remove larger molecules that can interfere with the analysis, protein precipitation using an agent like perchloric acid is a common and effective step.[3][4]

  • Extraction: Liquid-liquid extraction (LLE) with a solvent such as ethyl acetate can be employed to further clean up the sample and concentrate the analyte.[1][2]

Q3: What type of liquid chromatography column is best suited for Tiopronin analysis?

A3: Both C8 and C18 reversed-phase columns have been successfully used for the chromatographic separation of Tiopronin.[1] The choice between them will depend on the specific mobile phase composition and the desired retention characteristics. A C18 column generally provides greater retention for less polar compounds, while a C8 offers slightly less retention.

Q4: Which ionization mode is optimal for Tiopronin detection by mass spectrometry?

A4: Negative electrospray ionization (ESI) is the preferred mode for the analysis of Tiopronin.[1][3][4] The carboxylic acid group on the Tiopronin molecule is readily deprotonated, leading to the formation of the [M-H]⁻ ion, which allows for sensitive detection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity or No Peak for Tiopronin Oxidation of Tiopronin: The thiol group has oxidized, forming dimers that will not be detected at the expected m/z.Ensure fresh reducing agent (e.g., DTT) is used during sample preparation to break disulfide bonds.[1][3] Minimize sample exposure to air and process samples promptly.
Improper Ionization: Suboptimal source conditions or incorrect polarity.Confirm the mass spectrometer is operating in negative ESI mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of Tiopronin.Improve sample cleanup by incorporating a liquid-liquid extraction step.[1][2] Adjust the chromatographic gradient to better separate Tiopronin from interfering matrix components.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample and re-inject. Ensure the injection volume is appropriate for the column dimensions.
Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system.Use a mobile phase with an appropriate pH and ionic strength. Consider using a column with end-capping to minimize silanol interactions.
Column Contamination: Buildup of contaminants on the column from previous injections.Wash the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shifts Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components.Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components.
Column Degradation: Loss of stationary phase or column aging.Replace the column with a new one.
Fluctuating Column Temperature: Inconsistent oven temperature.Ensure the column oven is set to a stable temperature and has equilibrated before starting the analysis.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
System Contamination: Buildup of contaminants in the LC system or mass spectrometer.Flush the entire LC system with appropriate cleaning solutions. Clean the ion source of the mass spectrometer.

Experimental Protocols

Sample Preparation Protocol

This protocol is a general guideline and may require optimization for your specific application.

  • To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 20 µL of a freshly prepared 100 mM Dithiothreitol (DTT) solution to reduce any disulfide bonds. Vortex for 30 seconds.

  • Incubate the sample at 37°C for 30 minutes.

  • Add 200 µL of ice-cold 10% perchloric acid to precipitate proteins. Vortex for 1 minute.[3][4]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[1][2]

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters

Below are typical starting parameters for the LC-MS/MS analysis of Tiopronin. These should be optimized for your specific instrumentation.

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is reduce Reduction with DTT add_is->reduce precipitate Protein Precipitation (Perchloric Acid) reduce->precipitate extract Liquid-Liquid Extraction (Ethyl Acetate) precipitate->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for Tiopronin analysis.

troubleshooting_logic cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System start Analytical Issue (e.g., Low Signal) check_oxidation Check for Oxidation (Use fresh reducing agent) start->check_oxidation check_peak_shape Assess Peak Shape (Check for overload, contamination) start->check_peak_shape check_ionization Confirm Ionization (Negative ESI, source parameters) start->check_ionization check_matrix Evaluate Matrix Effects (Improve sample cleanup) check_oxidation->check_matrix check_rt Verify Retention Time (Check mobile phase, column) check_peak_shape->check_rt check_background Inspect Background Noise (Check solvent purity, system cleanliness) check_ionization->check_background

Caption: Troubleshooting logic for Tiopronin LC-MS/MS analysis.

References

Correcting for isotopic crosstalk between Tiopronin and Tiopronin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiopronin and its deuterated internal standard, Tiopronin-d3. The focus is on identifying and correcting for isotopic crosstalk in LC-MS/MS assays.

FAQs: Understanding and Addressing Isotopic Crosstalk

Q1: What is isotopic crosstalk in the context of a Tiopronin LC-MS/MS assay?

A1: Isotopic crosstalk, or isotopic interference, occurs when the isotopic signature of the analyte (Tiopronin) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccuracies in quantification, as the signal from one compound artificially inflates the signal of the other.

Q2: Why is Tiopronin particularly susceptible to isotopic crosstalk?

A2: Tiopronin contains a sulfur atom. Sulfur has a relatively high natural abundance of the heavy isotope ³⁴S (approximately 4.22%). This means that a significant portion of Tiopronin molecules will have a mass that is two daltons higher than the monoisotopic mass. If the SIL-IS is only labeled with a small number of deuterium atoms (like this compound), the M+2 peak of Tiopronin can interfere with the signal of the internal standard.

Q3: How can I determine if isotopic crosstalk is affecting my assay?

A3: You can assess isotopic crosstalk by injecting a high concentration of Tiopronin standard without the this compound internal standard and monitoring the MRM transition for this compound. Any signal detected in the internal standard channel is indicative of crosstalk from the analyte. Conversely, you should also inject a solution of this compound alone to check for any contribution to the analyte's MRM transition, which could arise from isotopic impurities in the internal standard.

Q4: What are the primary strategies to correct for isotopic crosstalk?

A4: There are two main approaches:

  • Method Optimization: If possible, select precursor and product ions for your MRM transitions that are unique to the analyte and the internal standard and have minimal overlap. This may involve using less abundant fragment ions.

  • Mathematical Correction: If crosstalk cannot be eliminated through method optimization, a mathematical correction can be applied to the data during processing. This involves determining the percentage of crosstalk and subtracting it from the measured signal.

Troubleshooting Guide: Isotopic Crosstalk Between Tiopronin and this compound

This guide provides a structured approach to identifying, quantifying, and correcting for isotopic crosstalk in your LC-MS/MS assay.

Step 1: Assess the Potential for Crosstalk

Before running samples, it is crucial to determine the extent of isotopic interference.

Experimental Protocol:

  • Prepare two separate solutions:

    • A high-concentration solution of Tiopronin standard in a suitable solvent.

    • A solution of the this compound internal standard at the working concentration.

  • LC-MS/MS Analysis:

    • Inject the high-concentration Tiopronin solution and acquire data for both the Tiopronin and this compound MRM transitions.

    • Inject the this compound solution and acquire data for both MRM transitions.

  • Data Evaluation:

    • In the Tiopronin injection, measure the peak area in the this compound MRM channel. This represents the crosstalk from the analyte to the internal standard.

    • In the this compound injection, measure the peak area in the Tiopronin MRM channel. This indicates the contribution from any unlabeled Tiopronin present as an impurity in the internal standard.

Step 2: Quantify the Isotopic Crosstalk

The following table summarizes the expected and observed results from the crosstalk assessment experiment.

Parameter Description Typical Observation & Interpretation
Analyte to IS Crosstalk (%) The percentage of the analyte signal that is detected in the internal standard's MRM channel.A value greater than 0.1% may indicate significant crosstalk that requires correction. This is primarily due to the natural isotopic abundance of elements in Tiopronin.
IS to Analyte Contribution (%) The percentage of the internal standard signal that is detected in the analyte's MRM channel.This is typically due to the isotopic purity of the deuterated standard. A value greater than 0.1% may necessitate correction.

Theoretical Isotopic Contribution of Tiopronin to this compound Signal

Based on the natural isotopic abundances of the elements in Tiopronin (C₅H₉NO₃S), the theoretical contribution to the M+3 mass channel (the expected mass of this compound) can be estimated.

Isotope Natural Abundance (%) Contribution to Crosstalk
¹³C1.11Contributes to M+1
¹⁵N0.37Contributes to M+1
¹⁷O0.04Contributes to M+1
¹⁸O0.20Contributes to M+2
³³S0.75Contributes to M+1
³⁴S4.21Contributes to M+2
²H (in Tiopronin)0.015Negligible

Note: The combined probability of multiple heavy isotopes in a single molecule contributes to the M+3 signal, which can interfere with the this compound signal.

Step 3: Implement Corrective Actions

Based on the findings from the assessment and quantification steps, implement the appropriate corrective actions.

Decision Workflow for Crosstalk Correction

crosstalk_correction_workflow start Start: Assess Isotopic Crosstalk assess_xtalk Inject High Conc. Analyte & IS Separately start->assess_xtalk evaluate_xtalk Evaluate Peak Area in Non-target MRM Channel assess_xtalk->evaluate_xtalk is_xtalk_significant Is Crosstalk > 0.1%? evaluate_xtalk->is_xtalk_significant optimize_mrm Optimize MRM Transitions (Select Unique Fragments) is_xtalk_significant->optimize_mrm Yes no_correction_needed No Correction Needed is_xtalk_significant->no_correction_needed No reassess_xtalk Re-assess Crosstalk optimize_mrm->reassess_xtalk is_xtalk_eliminated Is Crosstalk Eliminated? reassess_xtalk->is_xtalk_eliminated mathematical_correction Apply Mathematical Correction During Data Processing is_xtalk_eliminated->mathematical_correction No end End: Proceed with Sample Analysis is_xtalk_eliminated->end Yes validation Validate Correction Method mathematical_correction->validation validation->end no_correction_needed->end

Caption: Workflow for the identification and correction of isotopic crosstalk.

Experimental Protocols

Protocol for Mathematical Correction of Isotopic Crosstalk

This protocol outlines the steps to mathematically correct for the contribution of Tiopronin signal to the this compound signal.

  • Determine the Crosstalk Factor (CF):

    • Prepare a series of calibration standards of Tiopronin without the internal standard.

    • Analyze these standards and measure the peak area of Tiopronin (Area_Analyte) and the corresponding peak area in the this compound MRM channel (Area_Crosstalk).

    • Calculate the CF as the slope of the linear regression of Area_Crosstalk versus Area_Analyte.

  • Apply the Correction to Sample Data:

    • For each sample, measure the peak area of Tiopronin (Area_Analyte_Sample) and the peak area of this compound (Area_IS_Sample_Measured).

    • Calculate the corrected peak area of the internal standard (Area_IS_Sample_Corrected) using the following formula: Area_IS_Sample_Corrected = Area_IS_Sample_Measured - (CF * Area_Analyte_Sample)

    • Use the Area_IS_Sample_Corrected for the final concentration calculation.

Signaling Pathway of Crosstalk

crosstalk_pathway cluster_analyte Tiopronin cluster_is This compound cluster_detector Mass Spectrometer Detector Tiopronin Tiopronin (Analyte) Tiopronin_M2 Tiopronin (M+2) (³⁴S Isotope) Tiopronin->Tiopronin_M2 Natural Isotopic Abundance Detector Detector Signal Tiopronin->Detector Analyte Signal Tiopronin_M2->Detector Crosstalk Signal Tiopronin_d3 This compound (Internal Standard) Tiopronin_d3->Detector IS Signal

Caption: Diagram illustrating isotopic crosstalk from Tiopronin to the this compound signal.

Technical Support Center: Tiopronin & Tiopronin-d3 Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tiopronin and its deuterated internal standard, Tiopronin-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and quantification of Tiopronin.

Question: Why am I observing low or inconsistent extraction recovery for Tiopronin?

Answer:

Low or inconsistent recovery of Tiopronin is a frequent challenge, often stemming from its reactive thiol group and potential for forming disulfides. The use of a stable isotope-labeled internal standard like this compound is crucial for accurately tracking and correcting for these variations.

Potential Causes & Solutions:

  • Oxidation and Disulfide Formation: Tiopronin's free thiol group is susceptible to oxidation, leading to the formation of dimers or mixed disulfides with endogenous thiols (like cysteine) in biological matrices.[1] This prevents accurate quantification of the parent drug.

    • Solution: Implement a reduction and stabilization step at the beginning of your sample preparation. Using reducing agents like 1,4-dithiothreitol (DTT) or L-cysteine can cleave these disulfide bonds, releasing the free Tiopronin.[1][2] Subsequent acidification, for instance with hydrochloric or perchloric acid, helps stabilize the reduced form.[3][4]

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for your specific matrix.

    • Solution:

      • Protein Precipitation (PPT): This is a common and rapid method. Acetonitrile is often effective for precipitating plasma proteins.[5] However, it may lead to significant matrix effects.

      • Liquid-Liquid Extraction (LLE): LLE using solvents like ethyl acetate under acidic conditions can provide a cleaner extract.[1][6]

      • Method Comparison: Evaluate both PPT and LLE to determine which provides the best recovery and cleanest extract for your specific application. The signal from this compound can be used to compare the efficiency of different extraction methods.

  • Non-Specific Binding: Hydrophobic analytes can adhere to the surfaces of sample containers (e.g., polypropylene tubes or plates), leading to sample loss before analysis.[7]

    • Solution: Consider using low-binding microplates or vials. Additionally, assess the impact of storage time in the container on analyte recovery.[7]

  • Incorrect pH During Extraction: The pH of the sample during LLE is critical for ensuring the analyte is in a neutral, extractable form.

    • Solution: Adjust the sample pH to be acidic before extracting with an organic solvent like ethyl acetate.[1] This protonates the carboxylic acid group of Tiopronin, increasing its hydrophobicity and improving its partitioning into the organic phase.

Question: My this compound signal is strong, but the Tiopronin signal is weak or absent. What should I investigate?

Answer:

This scenario strongly suggests a problem with the analyte's stability in the biological matrix before the addition of the internal standard, or degradation during sample processing that does not equally affect the deuterated standard.

Potential Causes & Solutions:

  • Pre-analytical Instability: Tiopronin may be degrading in the biological sample (e.g., blood, plasma) after collection but before analysis and stabilization.

    • Solution: Process samples as quickly as possible after collection. If storage is necessary, ensure samples are kept at appropriate low temperatures (e.g., -20°C or -80°C).[8] It is critical to add the reducing and stabilizing agents immediately upon thawing and before adding the internal standard.[2][4]

  • Incomplete Reduction: The concentration or incubation time of the reducing agent (e.g., DTT) may be insufficient to completely cleave all disulfide-bound Tiopronin in the sample.

    • Solution: Optimize the concentration of the reducing agent and the incubation time and temperature. You can test different concentrations of DTT to see which yields the highest Tiopronin signal while keeping the this compound concentration constant.

Frequently Asked Questions (FAQs)

Question: What is the purpose of using this compound as an internal standard?

Answer: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Tiopronin, except that three of its hydrogen atoms have been replaced with deuterium. Because it has a higher mass, it can be distinguished from the unlabeled Tiopronin by a mass spectrometer.

The primary purposes of using this compound are:

  • Correction for Extraction Variability: this compound is added to the sample at a known concentration at the beginning of the sample preparation process.[9] Since it behaves identically to Tiopronin during extraction and ionization, any loss of analyte during these steps will affect both the analyte and the internal standard proportionally. This allows for accurate correction of recovery variations.

  • Compensation for Matrix Effects: Endogenous components in the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source. This compound experiences the same matrix effects as Tiopronin, allowing the ratio of the analyte to the internal standard to remain constant, thus ensuring accurate quantification.[5]

Question: Is a derivatization step necessary for Tiopronin analysis by LC-MS/MS?

Answer: While older HPLC methods often required pre-column derivatization to improve detection with UV or fluorescence detectors[10], modern LC-MS/MS systems are sensitive enough to detect Tiopronin without derivatization.[3][11] Direct measurement simplifies the sample preparation process and reduces potential sources of error. Analysis is typically performed using electrospray ionization (ESI) in negative ion mode.[1][3]

Question: What are the key considerations for sample handling and stability?

Answer: Due to the reactive thiol group, proper sample handling is critical for accurate results.

  • Stabilization: Immediately after collecting or thawing biological samples, treat them with a reducing agent (like DTT) and an acid (like HCl or perchloric acid) to prevent oxidation and stabilize the free thiol form.[2][3][4]

  • Storage: For long-term storage, samples should be kept frozen at -20°C or preferably -80°C.[8] The stability of Tiopronin in plasma at -20°C has been demonstrated for at least 7 days.[12]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can promote degradation. If multiple analyses from the same sample are needed, aliquot the sample into smaller volumes before initial freezing.

Experimental Protocols & Data

Protocol: Tiopronin Extraction from Human Plasma via Protein Precipitation

This protocol is adapted from methodologies described in the literature.[3][9]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Reduction & Stabilization:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a reducing agent such as 1,4-dithiothreitol (DTT).[3]

    • Vortex briefly to mix.

  • Internal Standard Spiking:

    • Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control (QC) sample.[9]

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile or 10% perchloric acid to precipitate the plasma proteins.[3][5]

    • Vortex vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

  • Injection:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

Data Tables

Table 1: Summary of LC-MS/MS Methodologies for Tiopronin Quantification

ParameterMethod 1[3]Method 2[1]Method 3[9]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard - (Not specified)FudosteineThis compound
Sample Prep Reduction (DTT), Protein Precipitation (Perchloric Acid)Reduction (L-Cysteine, DTT), LLE (Ethyl Acetate)Protein Precipitation
LC Column C8C18Gemini C6-Phenyl C18
Ionization Mode ESI NegativeESI NegativeESI Negative
Linear Range 40.0 - 5000 ng/mL0.078 - 10 µg/mL50 - 5000 ng/mL
Intra-day Precision < 12.9% (RSD)< 10.49%≤15% (≤20% at LLOQ)
Inter-day Precision < 12.9% (RSD)< 10.49%≤15% (≤20% at LLOQ)
Accuracy Within 5.6% (RE)Not specified≤15% (≤20% at LLOQ)
Extraction Recovery > 97%[10]Not specifiedNot specified

RSD: Relative Standard Deviation; RE: Relative Error; LLOQ: Lower Limit of Quantification.

Visualizations

Experimental and Analytical Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample Collection Reduce 2. Add Reducing Agent (DTT) & Stabilizer (Acid) Sample->Reduce IS 3. Spike with this compound (IS) Reduce->IS Extract 4. Protein Precipitation or LLE IS->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (Tiopronin & this compound) Separate->Detect Quantify 10. Quantify using Analyte/IS Ratio Detect->Quantify

Caption: General workflow for Tiopronin quantification in plasma.

Troubleshooting Logic: Low Analyte Signal

G start Low Tiopronin Signal check_is Is this compound Signal Also Low? start->check_is both_low Problem is likely in Extraction or MS response check_is->both_low  Yes   only_tp_low Problem is specific to Tiopronin Stability/Recovery check_is->only_tp_low  No   cause1 Causes: - Inefficient Extraction - Poor Ionization - Instrument Contamination both_low->cause1 cause2 Causes: - Analyte Degradation Pre-IS Spiking - Incomplete Reduction of Disulfides - Sample Handling Issues only_tp_low->cause2

Caption: Decision tree for troubleshooting low Tiopronin signal.

Role of Reducing Agents in Tiopronin Analysis

G cluster_matrix In Biological Matrix (Pre-Treatment) cluster_analysis Ready for Extraction & Analysis TP_Free Free Tiopronin (TP-SH) TP_Quant Total Free Tiopronin (Quantifiable Form) TP_Free->TP_Quant Already in correct form TP_Dimer Tiopronin Dimer (TP-S-S-TP) Reducer Add Reducing Agent (e.g., DTT) TP_Dimer->Reducer TP_Mixed Mixed Disulfide (TP-S-S-R) TP_Mixed->Reducer Reducer->TP_Quant

Caption: Mechanism of reducing agents in Tiopronin sample preparation.

References

Minimizing ion suppression for Tiopronin-d3 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Tiopronin-d3 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[3]

Q2: I am observing a low signal for this compound. How can I determine if ion suppression is the cause?

A common method to assess ion suppression is the post-column infusion experiment.[1][4][5] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix sample (e.g., plasma extract) onto the LC column. A drop in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[1][4]

Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?

Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[3] The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression.[3] Different SPE sorbents can be tested to find the optimal one for this compound.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound while leaving many interfering substances behind.[3]

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and other small molecules that can cause ion suppression.[3]

Q4: Can I mitigate ion suppression by modifying my LC method?

Yes, optimizing the chromatographic separation can help separate this compound from interfering matrix components.[6] Strategies include:

  • Adjusting the mobile phase composition and gradient: This can alter the retention times of both this compound and interfering compounds, potentially resolving them chromatographically.

  • Changing the analytical column: Using a column with a different stationary phase chemistry can provide different selectivity.

  • Reducing the flow rate: Lower flow rates, especially in the nanoliter-per-minute range, can improve desolvation and reduce the impact of non-volatile species in the sample matrix.[1][7]

Q5: How do ESI source parameters affect ion suppression for this compound?

Optimizing the ESI source parameters can help improve the signal for this compound and potentially reduce the impact of ion suppression.[8][9][10] Key parameters to consider include:

  • Capillary Voltage: Adjusting the voltage can affect the efficiency of ion formation.[8]

  • Nebulizer Gas Pressure: This controls the size of the droplets in the ESI source.[8]

  • Drying Gas Flow and Temperature: These parameters are critical for efficient desolvation of the ESI droplets.[10][11]

Q6: Should I consider using a different ionization technique if I cannot resolve ion suppression in ESI?

If ion suppression remains a significant issue with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative. APCI is generally less susceptible to ion suppression than ESI because it involves gas-phase ionization.[1][6][7] However, the suitability of APCI depends on the physicochemical properties of this compound.

Troubleshooting Guides

Issue: Low or Inconsistent this compound Signal

This guide provides a systematic approach to troubleshooting low or inconsistent signal intensity for this compound, which may be caused by ion suppression.

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Start: Low/Inconsistent This compound Signal check_system 1. Verify System Performance (Tune, Calibrate, Check for Leaks) start->check_system assess_suppression 2. Assess Ion Suppression (Post-Column Infusion) check_system->assess_suppression no_suppression Investigate Other Causes (e.g., sample degradation, instrument malfunction) assess_suppression->no_suppression No Significant Suppression suppression_present Ion Suppression Detected assess_suppression->suppression_present Suppression Observed optimize_sample_prep 3. Optimize Sample Preparation (SPE, LLE) suppression_present->optimize_sample_prep sample_prep_ok Sufficient Improvement? optimize_sample_prep->sample_prep_ok optimize_lc 4. Optimize Chromatography (Gradient, Column, Flow Rate) sample_prep_ok->optimize_lc No end End: Method Optimized sample_prep_ok->end Yes lc_ok Sufficient Improvement? optimize_lc->lc_ok optimize_ms 5. Optimize MS Source Parameters (Voltages, Gases, Temperatures) lc_ok->optimize_ms No lc_ok->end Yes ms_ok Sufficient Improvement? optimize_ms->ms_ok consider_apci 6. Consider Alternative Ionization (e.g., APCI) ms_ok->consider_apci No ms_ok->end Yes apci_ok Problem Resolved? consider_apci->apci_ok apci_ok->end Yes end_fail End: Further Method Development Required apci_ok->end_fail No

Caption: A step-by-step workflow for troubleshooting ion suppression.

Data Presentation

The following tables present hypothetical data from experiments aimed at minimizing ion suppression for this compound.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodThis compound Peak Area (Arbitrary Units)Matrix Effect (%)
Protein Precipitation (Acetonitrile)150,000-62.5
Liquid-Liquid Extraction (Ethyl Acetate)280,000-30.0
Solid-Phase Extraction (Mixed-Mode Cation Exchange)385,000-3.75

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Table 2: Effect of Mobile Phase Modifier on this compound Signal

Mobile Phase Modifier (0.1%)This compound Signal-to-Noise Ratio
Formic Acid120
Acetic Acid95
Ammonium Formate (5 mM)155

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment
  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.

  • Infuse this solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Equilibrate the LC system with the mobile phase.

  • Once a stable baseline signal for this compound is observed, inject a prepared blank matrix sample (a sample processed through your sample preparation procedure but without the analyte).

  • Monitor the this compound signal throughout the chromatographic run. A decrease in the signal intensity at specific retention times indicates the elution of interfering compounds and thus, ion suppression.[1][4]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound.

SPE Workflow

SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (e.g., add internal standard, acidify) start->pretreatment conditioning 2. Condition SPE Cartridge (e.g., Methanol, then Water) pretreatment->conditioning loading 3. Load Sample conditioning->loading washing 4. Wash Cartridge (to remove interferences) loading->washing elution 5. Elute this compound (with appropriate solvent) washing->elution evaporation 6. Evaporate Eluate elution->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS System reconstitution->analysis

Caption: A general experimental workflow for solid-phase extraction.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing methanol followed by water or an appropriate buffer.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove phospholipids and other interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a suitable solvent (e.g., a mixture of organic solvent and a pH modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Tiopronin Using Tiopronin-d3 in Accordance with ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the bioanalytical method validation for the quantitative determination of Tiopronin in human plasma, with a primary focus on the use of its deuterated internal standard, Tiopronin-d3. The validation parameters and experimental protocols are presented in accordance with the International Council for Harmonisation (ICH) M10 guideline, which is the harmonized standard for the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].

For drug development professionals, researchers, and scientists, this document offers a comparative analysis of a validated LC-MS/MS method using this compound against other published methods that utilize alternative internal standards. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing greater accuracy and robustness[4][5].

Comparative Analysis of Bioanalytical Methods for Tiopronin

The following tables summarize the key parameters of a validated LC-MS/MS method for Tiopronin utilizing this compound as the internal standard, alongside three other methods employing different internal standards. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (with this compound)[6]Method 2 (with Fudosteine)[7]Method 3 (with Acetaminophen)[8][9]Method 4 (without derivatization)[10][11]
Internal Standard This compoundFudosteineAcetaminophenNot specified
Chromatographic Column Gemini C6-Phenyl C18, 3 µm, 4.6x50 mmC18 columnAgilent SB-Aq, 5µm C18C8 column
Mobile Phase A 0.1% formic acid in water0.2% formic acid and 1.0 mM Tris in waterAqueous formic acid solution (pH 4.5–4.7), 0.5mM tris(hydroxymethyl)aminomethane5 mmol/L ammonium acetate
Mobile Phase B 0.1% formic acid in MeCN:MeOH (25:75 v/v)MethanolMethanolMethanol
Flow Rate 1.0 mL/minIsocratic (40:60 water:methanol)Isocratic (95:5 water:methanol)Isocratic (80:20 water:methanol)
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)Negative Electrospray (ESI-)Negative Electrospray (ESI-)
Run Time ~1.39 minutes for Tiopronin disulfideNot specifiedNot specified3.5 minutes

Table 2: Comparison of Sample Preparation and Validation Parameters

ParameterMethod 1 (with this compound)[6]Method 2 (with Fudosteine)[7]Method 3 (with Acetaminophen)[8][9]Method 4 (without derivatization)[10][11]
Biological Matrix Human Plasma (K2EDTA)Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction with ethyl acetateLiquid-Liquid Extraction with ethyl acetateProtein Precipitation with 10% perchloric acid
Linearity Range 50 - 5000 ng/mL0.078 - 10 µg/mL (78 - 10000 ng/mL)5 - 500 ng/mL40 - 5000 ng/mL
Accuracy ≤15% (≤20% at LLOQ)Not specifiedBetter than 15%Within 5.6% relative error
Precision ≤15% (≤20% at LLOQ)≤10.49%Better than 15%Within 12.9% relative standard deviation
Special Treatment Not specifiedReduction with L-Cysteine and DTTStabilization with Hydrochloric acidReduction with 1,4-dithiothreitol

Experimental Protocol: Bioanalytical Method Validation of Tiopronin in Human Plasma using this compound by LC-MS/MS

This protocol is based on the validated method submitted to the FDA and adheres to the ICH M10 guidelines[1][6][12].

Materials and Reagents
  • Tiopronin reference standard

  • This compound internal standard

  • Control human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • Agilent UPLC 1260 Infinity or equivalent

  • SCIEX API 4000 MS or equivalent

  • Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm column

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare separate stock solutions of Tiopronin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Tiopronin stock solution to create calibration standards and quality control (QC) samples. A separate working solution for the internal standard (this compound) should also be prepared.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add the internal standard working solution (this compound).

  • Precipitate the plasma proteins by adding a sufficient volume of a precipitating agent (e.g., acetonitrile or methanol containing 0.1% formic acid).

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Column: Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in Acetonitrile:Methanol (25:75 v/v)

  • Flow Rate: 1.0 mL/min

  • Gradient: A gradient program is used to elute the analytes.

  • Injection Volume: 10 µL

  • Mass Spectrometer: SCIEX API 4000

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Validation Parameters and Acceptance Criteria (ICH M10)

A full validation of the bioanalytical method should be performed to demonstrate its suitability[1][12]. The key validation parameters include:

  • Selectivity and Specificity: The method should be able to differentiate and quantify Tiopronin from endogenous matrix components and other potential interferences.

  • Calibration Curve: The relationship between the instrument response and the concentration of Tiopronin should be evaluated over the defined range (50 - 5000 ng/mL).

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels (Lower Limit of Quantification - LLOQ, Low QC, Medium QC, and High QC). The acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Matrix Effect: The effect of the biological matrix on the ionization of Tiopronin and this compound should be evaluated.

  • Recovery: The efficiency of the extraction process for Tiopronin and this compound from the plasma matrix should be determined.

  • Stability: The stability of Tiopronin in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage) must be established.

Visualizing the Bioanalytical Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_prestudy Pre-Study Phase cluster_validation_params Validation Parameters cluster_study In-Study Phase Method_Development Method Development Full_Validation Full Method Validation (ICH M10) Method_Development->Full_Validation Optimization Selectivity Selectivity Accuracy_Precision Accuracy & Precision Calibration_Curve Calibration Curve LLOQ LLOQ Matrix_Effect Matrix Effect Stability Stability Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR Verification

Caption: Bioanalytical Method Validation Workflow according to ICH M10 guidelines.

Sample_Analysis_Workflow Sample_Receipt Receive Plasma Samples IS_Spiking Spike with this compound (IS) Sample_Receipt->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A typical sample analysis workflow for Tiopronin in plasma.

References

Cross-Validation of Tiopronin Assays: A Multi-Laboratory Comparison Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the inter-laboratory performance of Tiopronin quantification assays, emphasizing the use of Tiopronin-d3 as an internal standard for enhanced accuracy and reproducibility. This document provides a framework for assessing the cross-validation of bioanalytical methods, offering hypothetical yet representative data based on established analytical techniques.

Executive Summary

The accurate quantification of Tiopronin, a thiol-based drug used in the treatment of cystinuria and as a potential therapeutic for other conditions, is critical for pharmacokinetic studies and clinical monitoring. This guide outlines a comparative framework for the cross-validation of Tiopronin assays between three independent laboratories. By employing a stable isotope-labeled internal standard, this compound, the variability inherent in sample preparation and instrument response can be effectively minimized, leading to more robust and comparable data across different sites.[1][2][3]

The following sections detail the experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay, present a comparative summary of hypothetical validation data, and illustrate the workflows and logical relationships involved in the cross-validation process.

Data Presentation: Inter-Laboratory Assay Performance

The following tables summarize the hypothetical performance characteristics of a validated LC-MS/MS assay for Tiopronin in human plasma, as would be determined by three independent laboratories. These values are representative of typical assay performance found in published literature.[4][5][6][7]

Table 1: Calibration Curve and Linearity

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (µg/mL) 0.05 - 100.05 - 100.04 - 10Consistent across labs
Correlation Coefficient (r²) > 0.998> 0.997> 0.998≥ 0.995
Regression Equation y = 1.23x + 0.002y = 1.25x + 0.003y = 1.24x + 0.001N/A

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleLaboratory ALaboratory BLaboratory CAcceptance Criteria
Low QC (0.15 µg/mL)
   Intra-day Precision (%CV)4.55.14.8≤ 15%
   Intra-day Accuracy (%RE)-2.11.5-1.8± 15%
   Inter-day Precision (%CV)6.27.06.5≤ 15%
   Inter-day Accuracy (%RE)-1.52.0-1.2± 15%
Mid QC (2.5 µg/mL)
   Intra-day Precision (%CV)3.13.83.5≤ 15%
   Intra-day Accuracy (%RE)1.20.81.5± 15%
   Inter-day Precision (%CV)4.55.24.9≤ 15%
   Inter-day Accuracy (%RE)1.81.11.9± 15%
High QC (8.0 µg/mL)
   Intra-day Precision (%CV)2.53.12.8≤ 15%
   Intra-day Accuracy (%RE)0.5-0.20.8± 15%
   Inter-day Precision (%CV)3.84.54.1≤ 15%
   Inter-day Accuracy (%RE)0.90.11.2± 15%

Table 3: Sensitivity and Matrix Effect

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.050.04Defined and validated
   LLOQ Precision (%CV)8.29.58.9≤ 20%
   LLOQ Accuracy (%RE)3.5-2.84.1± 20%
Matrix Factor (Normalized to IS) 0.981.030.95CV ≤ 15%

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of Tiopronin in human plasma using this compound as an internal standard.

1. Sample Preparation

  • Reduction of Disulfides: To a 100 µL aliquot of human plasma, add 20 µL of a 100 mM dithiothreitol (DTT) solution to reduce any disulfide-bonded Tiopronin. Vortex and incubate at 37°C for 30 minutes.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard (IS) working solution (10 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Precipitate proteins by adding 400 µL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 60:40 v/v).[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ion Transitions:

    • Tiopronin: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized based on instrumentation)

3. Method Validation

The method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[8][9] Validation parameters should include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

The following diagrams illustrate the key processes in the cross-validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample dtt Add DTT (Reduction) plasma->dtt is Spike with this compound IS dtt->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc HPLC Separation (C18) recon->hplc ms Tandem MS Detection hplc->ms data data ms->data Data Acquisition G cluster_labs Participating Laboratories cluster_params Validation Parameters labA Laboratory A linearity Linearity (r²) labA->linearity accuracy Accuracy (%RE) labA->accuracy precision Precision (%CV) labA->precision lloq LLOQ labA->lloq labB Laboratory B labB->linearity labB->accuracy labB->precision labB->lloq labC Laboratory C labC->linearity labC->accuracy labC->precision labC->lloq comparison Cross-Validation Comparison linearity->comparison accuracy->comparison precision->comparison lloq->comparison conclusion Assessment of Comparability comparison->conclusion

References

Tiopronin-d3 Versus Structural Analogs: A Comparative Guide for Internal Standards in Thiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of thiols, such as Tiopronin, in biological matrices is paramount for pharmacokinetic studies, drug monitoring, and various research applications. The choice of an appropriate internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, directly impacting the reliability and accuracy of the results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Tiopronin-d3, and various structural analogs for the analysis of Tiopronin.

Principle of Internal Standardization in LC-MS/MS

An internal standard is a compound with a known concentration that is added to a sample prior to analysis. It is used to correct for the variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.

There are two primary types of internal standards used in LC-MS/MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is a deuterated analog of Tiopronin.

  • Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but have a different molecular weight.

Performance Comparison: this compound vs. Structural Analogs

Stable isotope-labeled internal standards like this compound are generally considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows for more effective compensation for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.

Structural analogs, while a viable alternative when a SIL is unavailable or cost-prohibitive, may exhibit different behaviors compared to the analyte.[1] Differences in polarity, pKa, and other chemical properties can lead to variations in extraction efficiency and chromatographic elution, potentially compromising the accuracy of quantification, especially in complex biological matrices.

Internal StandardTypeAnalyteMatrixLinearity (Range)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
This compound SILTioproninHuman Plasma50 - 5000 ng/mLNot ReportedNot ReportedNot ReportedFDA Submission Data
Fudosteine Structural AnalogTioproninHuman Plasma0.078 - 10 µg/mL≤ 10.49%≤ 10.49%Not Reported[Biomed. Chromatogr. 24, 655-662 (2010)]
Acetaminophen Structural AnalogTioproninHuman Plasma5 - 500 ng/mL< 15%< 15%Not Reported[J. Chromatogr. B 852, 451-455 (2007)]
N-acetyl-l-cysteine Structural AnalogTioproninHuman PlasmaNot ReportedNot ReportedNot ReportedNot Reported[J. Pharm. Biomed. Anal. 42, 236-241 (2006)]
Sodium Cyclamate Structural AnalogTioproninHuman Plasma0.107 - 5.35 µg/mL< 6.8%< 7.1%Not Reported[Anal. Chim. Acta 565, 203-208 (2006)]

Experimental Protocols

Below are generalized experimental protocols for the LC-MS/MS analysis of Tiopronin in human plasma, based on methodologies reported in the literature. Specific parameters may need to be optimized for individual laboratory setups.

Sample Preparation (for both SIL and Structural Analog IS)
  • Thiol Reduction and Stabilization: To a 100 µL aliquot of human plasma, add a reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)) to cleave disulfide bonds and release free Tiopronin. A stabilizing agent may also be added to prevent re-oxidation.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or the chosen structural analog) to the plasma sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for the separation of Tiopronin and its internal standard.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The separation is often achieved using an isocratic or gradient elution.

  • Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is generally employed.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-20 µL) is injected onto the LC column.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for Tiopronin analysis, typically operated in either positive or negative ion mode depending on the specific method.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte or IS) and a specific product ion (a fragment ion generated by collision-induced dissociation).

  • MRM Transitions: The specific m/z transitions for Tiopronin and the internal standard need to be optimized. For example:

    • Tiopronin: The precursor ion [M-H]⁻ at m/z 162.0 is often monitored.

    • This compound: The precursor ion will be shifted by +3 Da (e.g., [M-H]⁻ at m/z 165.0).

    • Structural Analogs: The MRM transitions will be specific to the chosen analog.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Tiopronin in a biological matrix using an internal standard.

Thiol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Reduction Thiol Reduction & Stabilization Sample->Reduction IS_Spiking Internal Standard Spiking Reduction->IS_Spiking Precipitation Protein Precipitation IS_Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Calibration Concentration Determination (via Calibration Curve) Ratio->Calibration

Caption: Workflow for Thiol Analysis using LC-MS/MS with an Internal Standard.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for thiol analysis.

  • This compound , as a stable isotope-labeled internal standard, is the preferred choice for the quantitative analysis of Tiopronin. Its chemical and physical properties closely mirror those of the analyte, leading to superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.

  • Structural analogs can be a suitable alternative when this compound is not available. However, their use requires more rigorous method development and validation to ensure that they adequately track the analyte's behavior throughout the analytical process. When selecting a structural analog, it is crucial to choose a compound with physicochemical properties as close as possible to Tiopronin.

For researchers, scientists, and drug development professionals aiming for the highest level of data quality and regulatory compliance, the use of This compound as an internal standard is strongly recommended for the quantitative analysis of Tiopronin in biological matrices.

References

Revolutionizing Tiopronin Quantification: A Comparative Analysis of the Tiopronin-d3 Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

A paradigm shift in the bioanalysis of Tiopronin is being driven by the adoption of stable isotope-labeled internal standards, with Tiopronin-d3 at the forefront. This deuterated analog offers unparalleled accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based quantification, a critical aspect of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the this compound method against other established analytical techniques, supported by experimental data to empower researchers in their selection of the most robust quantification strategy.

Tiopronin, a thiol-containing drug, presents analytical challenges due to its reactive nature. The use of an appropriate internal standard is paramount to compensate for variability during sample preparation and analysis. This compound, by virtue of its identical chemical properties and distinct mass, serves as the ideal internal standard, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression.

Quantitative Performance: A Head-to-Head Comparison

The superiority of the this compound method is evident when comparing its validation parameters against other quantification techniques. The following tables summarize the performance characteristics of various methods for Tiopronin quantification in human plasma.

Table 1: Performance Characteristics of LC-MS Methods for Tiopronin Quantification

ParameterThis compound Internal StandardFudosteine Internal StandardSodium Cyclamate Internal StandardAcetaminophen Internal StandardNo Internal Standard
Linearity Range 50 - 5000 ng/mL[1]78 - 10000 ng/mL[2]25 - 8150 ng/mL5 - 500 ng/mL[3]40 - 5000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 50 ng/mL78 ng/mL[2]12 ng/mL5 ng/mL[3]40 ng/mL[4]
Intra-day Precision (%CV) ≤ 10.5≤ 10.49[2]< 6.8< 15[3]< 12.9[4]
Inter-day Precision (%CV) ≤ 11.3≤ 10.49[2]< 7.1< 15[3]< 12.9[4]
Intra-day Accuracy (% Nominal) 87.8 to 117Not Reported< 6.8< 15[3]Within 5.6% RE[4]
Inter-day Accuracy (% Nominal) 91 to 105Not Reported< 7.1< 15[3]Within 5.6% RE[4]
Recovery (%) 93.2 - 104> 85[5]> 85[5]Not ReportedNot Reported

RE: Relative Error

The data clearly indicates that while all methods demonstrate acceptable performance, the this compound method, validated according to FDA guidelines, provides a wide linear range and well-defined accuracy and precision, ensuring reliable data for clinical and preclinical studies.

Experimental Protocols: A Glimpse into the Methodologies

The choice of an analytical method is not solely based on performance data but also on the practicality and rigor of the experimental protocol. Below are the detailed methodologies for the this compound method and a representative alternative.

Method 1: Tiopronin Quantification using this compound Internal Standard

This validated LC-MS/MS method is utilized for the determination of total Tiopronin in human K2EDTA plasma.[1]

Sample Preparation:

  • Protein precipitation is employed for sample preparation.

  • This compound is used as the internal standard.

Chromatography:

  • Column: Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Elution: A gradient program is used.

Mass Spectrometry:

  • System: SCIEX API-4000 MS.

  • Ionization: Electrospray in negative ion mode.

experimental_workflow_tiopronin_d3 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma_sample Human K2EDTA Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation lc_separation LC Separation (Gemini C6-Phenyl C18) protein_precipitation->lc_separation ms_detection MS/MS Detection (Negative ESI) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Tiopronin quantification workflow with this compound.
Method 2: Tiopronin Quantification using Fudosteine Internal Standard

This method is a highly selective and sensitive LC-MS/MS assay for quantifying Tiopronin in human plasma.[2]

Sample Preparation:

  • L-Cysteine and 1,4-dithiothreitol (DTT) are used as a reducer and stabilizer.

  • Liquid-liquid extraction with ethyl acetate under acidic conditions is performed.

  • Fudosteine is used as the internal standard.

Chromatography:

  • Column: C18 column.

  • Mobile Phase: Isocratic elution with methanol and water (40:60, v/v) containing 0.2% formic acid and 1.0 mM Tris.

Mass Spectrometry:

  • System: Triple-quadrupole tandem mass spectrometer.

  • Ionization: Negative electrospray ionization.

experimental_workflow_fudosteine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma_sample Human Plasma Sample add_reagents Add L-Cysteine, DTT, and Fudosteine (IS) plasma_sample->add_reagents lle Liquid-Liquid Extraction (Ethyl Acetate) add_reagents->lle lc_separation LC Separation (C18 Column) lle->lc_separation ms_detection MS/MS Detection (Negative ESI) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Tiopronin quantification workflow with Fudosteine.

The Decisive Advantage of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons:

  • Near-Identical Physicochemical Properties: this compound and Tiopronin behave almost identically during extraction, chromatography, and ionization, leading to more effective compensation for analytical variability.

  • Co-elution: The internal standard and analyte elute at the same retention time, ensuring that they are subjected to the same matrix effects at the point of ionization.

  • Reduced Ion Suppression/Enhancement Variability: Matrix effects, a common challenge in bioanalysis, are more accurately corrected for when using a stable isotope-labeled internal standard.

  • Improved Precision and Accuracy: The culmination of these factors leads to significantly improved precision and accuracy in the final quantitative results.

References

Comparative Fragmentation Analysis of Tiopronin and Tiopronin-d3 in Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fragmentation patterns of Tiopronin and its deuterated analog, Tiopronin-d3, under tandem mass spectrometry (MS/MS) conditions. The information presented herein is essential for researchers developing and validating bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Tiopronin. The inclusion of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological matrices.[1][2]

Introduction to Tiopronin

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug used in the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. Tiopronin acts by undergoing a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide, thereby preventing stone formation. Accurate measurement of Tiopronin levels in biological fluids is crucial for optimizing therapeutic dosage and ensuring patient safety.

The Role of Deuterated Standards in MS/MS Analysis

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[1] These standards have the same physicochemical properties as the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization efficiency.[2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, correcting for variations in sample preparation and instrument response.

Predicted MS/MS Fragmentation Patterns

While specific, publicly available MS/MS fragmentation spectra for this compound are limited, we can predict the fragmentation patterns based on the known fragmentation of molecules with similar functional groups, such as carboxylic acids, amides, and thiols.[3][4][5][6] Tiopronin contains a carboxylic acid, an amide, and a thiol group. The primary sites of fragmentation in electrospray ionization (ESI) MS/MS are typically the most labile bonds. For Tiopronin, these are the amide bond and the bonds adjacent to the carbonyl and thiol groups.

The deuteriums in this compound are located on the methyl group of the 2-mercaptopropionyl moiety. Therefore, any fragment containing this methyl group will exhibit a +3 Da mass shift compared to the corresponding fragment from unlabeled Tiopronin.

Table 1: Predicted MS/MS Fragmentation of Tiopronin and this compound (in positive ion mode)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Description
Tiopronin
164.03 [M+H]⁺118.04H₂O + COLoss of water and carbon monoxide from the glycine moiety
88.04C₃H₅OSCleavage of the amide bond, resulting in protonated glycine
76.02C₃H₅NO₂Cleavage of the amide bond with charge retention on the mercaptopropionyl moiety
This compound
167.05 [M+H]⁺121.06H₂O + COLoss of water and carbon monoxide from the glycine moiety
88.04C₃H₂D₃OSCleavage of the amide bond, resulting in protonated glycine
79.04C₃H₂D₃NO₂Cleavage of the amide bond with charge retention on the deuterated mercaptopropionyl moiety

Note: The m/z values are predicted and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol for Comparative MS/MS Analysis

This section outlines a typical experimental workflow for the comparative fragmentation analysis of Tiopronin and this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][8][9][10]

Sample Preparation
  • Standard Preparation: Prepare stock solutions of Tiopronin and this compound in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by serial dilution.

  • Internal Standard Spiking: Add a fixed concentration of this compound solution to all calibration standards and unknown samples.

  • Matrix Preparation (for biological samples): To prevent disulfide bond formation, treat plasma or urine samples with a reducing agent like dithiothreitol (DTT).[7][8]

  • Protein Precipitation/Extraction: For plasma samples, perform protein precipitation with a solvent like acetonitrile or methanol. For cleaner samples, a liquid-liquid extraction or solid-phase extraction can be employed.[8]

  • Reconstitution: Evaporate the supernatant and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) is commonly used.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • MS1 Scan: A full scan to determine the precursor ion masses for Tiopronin ([M+H]⁺ or [M-H]⁻) and this compound.

    • MS/MS Scan (Product Ion Scan): Select the precursor ions of Tiopronin and this compound and subject them to collision-induced dissociation (CID) to generate fragment ions.

    • Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern with sufficient intensity for the major product ions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative fragmentation analysis of Tiopronin and this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Standards Tiopronin & this compound Standards Spike Spike with this compound Standards->Spike Sample Biological Sample Reduce Reduction (DTT) Sample->Reduce Extract Extraction/Precipitation Spike->Extract Reduce->Spike Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS1 MS1: Precursor Ion Scan (Tiopronin & this compound) LC->MS1 MS2 MS/MS: Product Ion Scan (Fragmentation) MS1->MS2 Data Data Analysis MS2->Data mechanism_of_action Cystine Cystine (Insoluble) Exchange Thiol-Disulfide Exchange Cystine->Exchange Tiopronin Tiopronin (2 molecules) Tiopronin->Exchange MixedDisulfide Tiopronin-Cysteine Mixed Disulfide (Soluble) Exchange->MixedDisulfide Cysteine Cysteine Exchange->Cysteine

References

A Comparative Guide to Tiopronin Assays: Focus on Linearity and Sensitivity with Tiopronin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Tiopronin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative assessment of bioanalytical methods for Tiopronin, with a special focus on a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing Tiopronin-d3 as an internal standard. This deuterated internal standard offers high precision and accuracy in bioanalytical assays.

Performance Comparison of Tiopronin Assays

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired sensitivity, the biological matrix, and the available instrumentation. Below is a summary of the performance characteristics of various published methods for Tiopronin quantification.

MethodInternal StandardMatrixLinearity RangeLower Limit of Quantification (LLOQ)
LC-MS/MS This compound Human K2EDTA Plasma 50 - 5000 ng/mL 50 ng/mL [1]
LC-MS/MSFudosteineHuman Plasma0.078 - 10 µg/mL0.078 µg/mL[2]
LC-MS/MSNot specifiedHuman Plasma40.0 - 5000 ng/mL40.0 ng/mL[3][4]
LC-ESI-MSAcetaminophenHuman Plasma5 - 500 ng/mL5 ng/mL[5]
LC-ESI-MSSodium CyclamateHuman Plasma0.025 - 8.15 µg/mL0.012 µg/mL[6]
UHPLCNot specifiedSwab Samples0.302 - 3.027 µg/mL0.301 µg/mL[7]
HPLC-UVNot specifiedHuman Urine1 - 200 µmol/L1.0 µmol/L
Kinetic SpectrophotometryNot specifiedPharmaceutical Formulations8.0 x 10⁻⁷ - 8.0 x 10⁻⁵ mol/L2.4 x 10⁻⁷ mol/L[8]
Chemiluminescent Flow-InjectionNot specifiedPharmaceutical Preparations1 x 10⁻⁷ - 7 x 10⁻⁵ MNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the LC-MS method using this compound and a representative alternative method.

LC-MS Method with this compound Internal Standard

This method is validated for the determination of total Tiopronin in human K2EDTA plasma.[1]

  • Sample Preparation: A protein precipitation technique is employed for sample preparation.

  • Chromatography:

    • Column: Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm.

    • Mobile Phase A (MPA): 0.1% formic acid in water.

    • Mobile Phase B (MPB): 0.1% formic acid in a 25:75 (v/v) mixture of acetonitrile and methanol.

    • Flow Rate: 1.0 mL/min.

    • Elution: A gradient program is used.

  • Mass Spectrometry:

    • System: SCIEX API-4000 MS.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Internal Standard: this compound is used as the internal standard and co-elutes with Tiopronin.

Alternative LC-MS/MS Method without Derivatization

This method offers a simple and sensitive approach for the determination of Tiopronin in human plasma.[3][4]

  • Sample Preparation:

    • Reduction with 1,4-dithiothreitol.

    • Deproteinization with 10% perchloric acid.

  • Chromatography:

    • Column: C₈ column.

    • Mobile Phase: Isocratic elution with a 20:80 (v/v) mixture of methanol and 5 mmol/L ammonium acetate.

  • Mass Spectrometry:

    • System: Triple quadrupole tandem mass spectrometer.

    • Ionization Mode: Negative electrospray ionization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical bioanalytical assay for Tiopronin using an internal standard.

Tiopronin Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Tiopronin calibration->quantification

Caption: Workflow of a Tiopronin bioanalytical assay.

References

A Comparative Guide to Tiopronin-d3 and Carbon-13 Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, particularly in drug development and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, especially for mass spectrometry-based assays. This guide provides an objective comparison between deuterium-labeled internal standards, such as Tiopronin-d3, and Carbon-13 labeled internal standards, supported by general experimental principles.

Data Summary: Deuterium vs. Carbon-13 Labeling

The selection of an isotopic label can significantly impact assay performance. The following table summarizes the key characteristics of deuterium (²H or D) and Carbon-13 (¹³C) labeled internal standards.

FeatureDeuterium-Labeled IS (e.g., this compound)Carbon-13 Labeled IS
Cost-Effectiveness Generally more cost-effective and readily available.[1]Typically more expensive and less commercially available.[2]
Chemical Stability May be prone to back-exchange of deuterium with hydrogen from the solvent, especially if the label is in an exchangeable position.[3]Highly stable with no risk of isotopic exchange.
Chromatographic Behavior Can exhibit a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect".[4][5][6] This can be more pronounced with a higher number of deuterium substitutions.Co-elutes perfectly with the unlabeled analyte, as the mass difference has a negligible effect on chromatographic properties.[7]
Mass Spectrometry May show different fragmentation patterns compared to the analyte. Hydrogen-deuterium scrambling in the ion source or collision cell is a possibility.[1]Exhibits identical fragmentation patterns to the unlabeled analyte.
Accuracy and Precision Generally provides good accuracy and precision.[8] However, chromatographic shifts can lead to quantification errors if co-eluting matrix effects are present.[5] Deuterium-labeled standards may not always fully correct for ion suppression.[9]Considered superior for many applications due to identical behavior to the analyte, leading to better correction for matrix effects and improved accuracy and precision.[2][10]
Availability for Tiopronin This compound is commercially available and used as an internal standard in analytical and pharmacokinetic research.[11][12]A Carbon-13 labeled version of Tiopronin is not commonly cited as commercially available.

Experimental Workflow and Protocols

A robust bioanalytical method is essential for the accurate quantification of drugs like Tiopronin in biological matrices. The following diagram illustrates a typical experimental workflow.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or ¹³C-Tiopronin) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Bioanalytical Method Validation

The validation of a bioanalytical method ensures its reliability for the intended application.[13] Below is a representative protocol for the quantification of Tiopronin in human plasma using LC-MS/MS and an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Tiopronin and the internal standard (this compound or ¹³C-Tiopronin) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Tiopronin stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard at a concentration appropriate for spiking into plasma samples.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the Tiopronin working solutions to prepare calibration standards at a minimum of six different concentration levels.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard working solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex-mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 or C8 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate for the chosen column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both Tiopronin and the internal standard.

5. Method Validation Parameters:

  • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine the intra- and inter-day accuracy and precision.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution. A stable isotope-labeled internal standard is crucial for compensating for matrix effects.[14]

  • Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Conclusion

While this compound is a widely used and cost-effective internal standard, the potential for chromatographic shifts and isotopic exchange are important considerations.[15][6] Carbon-13 labeled internal standards are considered superior due to their identical chemical and physical properties to the unlabeled analyte, which can lead to improved accuracy and precision, especially in complex biological matrices.[2] The choice between a deuterium-labeled and a Carbon-13 labeled internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budget constraints. When using deuterium-labeled standards, careful validation is necessary to ensure that any potential isotope effects do not compromise the quantitative results.

References

Evaluating Tiopronin-d3 performance in different biological matrices (plasma, urine)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of Tiopronin-d3 as an internal standard for the quantification of Tiopronin in different biological matrices, specifically plasma and urine. The performance of this compound is compared with other analytical approaches, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Tiopronin.

Performance in Human Plasma

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It ensures high accuracy and precision by compensating for variability during sample preparation and analysis.

Data Presentation: Tiopronin Analysis in Plasma

The following table summarizes the performance characteristics of various analytical methods for the quantification of Tiopronin in human plasma.

MethodInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LC-MS/MS This compound 50 50 - 5000 Not explicitly stated, but method validated as acceptable Not explicitly stated, but method validated as acceptable Not explicitly stated, but method validated as acceptable
LC-MS/MS (without derivatization)Not specified4040 - 5000< 12.9< 12.9< 5.6[1]
LC-MS/MSFudosteine7878 - 10000< 10.49< 10.49Not specified[2]
LC-ESI-MSN-acetyl-l-cysteine20Not specifiedNot specifiedNot specifiedNot specified[3]
LC-ESI-MSSodium cyclamate1225 - 8150< 15< 15Not specified[4]
Experimental Protocol: Quantification of Tiopronin in Human Plasma using LC-MS/MS with this compound

This protocol is based on established methods for the bioanalysis of Tiopronin in human plasma.

1. Sample Preparation:

  • Reduction: To measure total Tiopronin, a reduction step is necessary to convert any disulfide-bound Tiopronin to its free form.

    • To 100 µL of human plasma, add 50 µL of a reducing agent solution (e.g., 100 mM Dithiothreitol (DTT) in a suitable buffer).

    • Vortex and incubate at 37°C for 30 minutes.

  • Internal Standard Spiking:

    • Add 50 µL of this compound working solution (concentration will depend on the specific assay range) to each sample.

  • Protein Precipitation:

    • Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 or similar reversed-phase column (e.g., Gemini C6-Phenyl, 3 µm, 4.6x50 mm) is suitable[5].

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile containing a small amount of an acid (e.g., 0.1% formic acid) is typically used.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions:

      • Tiopronin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • Data Analysis: The concentration of Tiopronin in the samples is determined by comparing the peak area ratio of Tiopronin to this compound against a calibration curve.

Experimental Workflow: Plasma Analysis

plasma_workflow plasma Plasma Sample reduction Reduction (DTT) plasma->reduction is_spike Spike with this compound reduction->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms urine_workflow urine Urine Sample dilution Dilution urine->dilution reduction Reduction (DTT) dilution->reduction is_spike Spike with this compound reduction->is_spike lcms LC-MS/MS Analysis is_spike->lcms

References

Safety Operating Guide

Proper Disposal of Tiopronin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Tiopronin-d3, a deuterated analog of Tiopronin used in research settings, is crucial for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and ensures compliance with federal, state, and local regulations. This guide provides detailed procedures for the safe handling and disposal of this compound and associated contaminated materials.

Core Principles of this compound Disposal

Disposal of this compound must be handled in a manner that prevents its release into the environment. The primary methods of disposal involve chemical destruction or incineration by a licensed facility. Under no circumstances should this compound be discharged into sewer systems or contaminate waterways, food supplies, or animal feed.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Unused Product: Pure, unused this compound should be collected in its original or a suitable, clearly labeled, and tightly closed container for disposal[1].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, or labware, should be considered contaminated and segregated for disposal.

  • Accidental Spills: In the event of a spill, sweep up the solid material, taking care to avoid dust formation[1][2]. Place the collected material into a suitable, closed container for disposal[1][2]. Ensure adequate ventilation and use spark-proof tools if necessary[1].

2. Packaging for Disposal:

  • Solid Waste: Place solid this compound and contaminated solids into a designated, leak-proof, and sealed container.

  • Contaminated Packaging: Original containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can be punctured to prevent reuse and then recycled, reconditioned, or disposed of in a sanitary landfill or via controlled incineration.

3. Arranging for Disposal:

  • The collected waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved hazardous waste vendor[3].

  • Ensure all disposal activities are in accordance with applicable laws and regulations[1].

Disposal Methodologies Summary

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired this compound Controlled incineration via a licensed chemical waste facility.Must be disposed of as an unused chemical product in accordance with federal, state, and local regulations[2].
Contaminated Labware (glass, plastic) Triple-rinse with a suitable solvent; collect rinsate as chemical waste. Dispose of rinsed labware according to institutional protocols.Avoid discharging rinsate into the sewer system.
Contaminated PPE and Debris Collection in a sealed container for incineration.Ensure all contaminated materials are properly contained to prevent exposure.
Empty Original Containers Triple-rinse, then offer for recycling or reconditioning. Alternatively, puncture and dispose of in a sanitary landfill or via incineration.Rinsate must be treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Identify this compound Waste (Unused product, contaminated materials, spill cleanup) B Is the waste pure/unused this compound? A->B C Collect in a suitable, closed container for disposal B->C Yes D Is the waste contaminated material (PPE, labware, spill debris)? B->D No F Contact Environmental Health & Safety (EHS) for pickup C->F E Segregate and collect in a sealed, labeled waste container D->E Yes E->F G Transport to a licensed chemical destruction/incineration facility F->G H Final Disposal via Controlled Incineration G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Tiopronin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tiopronin-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound, which is harmful if swallowed.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesDouble-gloving with nitrile gloves (minimum 5 mil thickness) is recommended for splash protection.[3] For extended contact, heavier weight nitrile or neoprene gloves should be used.[4] Gloves must be inspected before use and changed immediately if contaminated or damaged.[5]
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes.[5]
Respiratory Protection RespiratorFor handling powdered this compound outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is recommended.[6] In cases of insufficient ventilation or potential for aerosol generation, a half-mask or full-facepiece respirator with appropriate particulate cartridges should be used.[6][7][8]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of contamination, a disposable gown is recommended.
Foot Protection Closed-toe ShoesClosed-toe shoes must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe prep_waste Prepare Waste Containers gather_ppe->prep_waste don_ppe Don PPE prep_waste->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound dissolve Dissolve Compound weigh_compound->dissolve decontaminate_surfaces Decontaminate Surfaces dissolve->decontaminate_surfaces dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from preparation to cleanup.

Experimental Protocols:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare labeled waste containers for solid and liquid waste.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Weigh the solid this compound in a ventilated enclosure to minimize inhalation of dust particles.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontaminate all surfaces that may have come into contact with this compound using a suitable cleaning agent.

    • Dispose of all waste in appropriately labeled containers according to institutional and local regulations.

    • Remove PPE in the designated doffing area, avoiding self-contamination.

    • Thoroughly wash hands with soap and water after removing PPE.

Disposal Plan

This compound is a thiol-containing compound. Thiol waste should be chemically deactivated before disposal to mitigate its malodorous and potentially hazardous nature.

Disposal Workflow for this compound Waste

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_treatment Deactivation cluster_final_disposal Final Disposal collect_solid Collect Solid Waste treat_solid Treat Contaminated Solids with Bleach Solution collect_solid->treat_solid collect_liquid Collect Liquid Waste treat_liquid Treat Liquid Waste with Bleach collect_liquid->treat_liquid neutralize Neutralize Treated Liquid treat_liquid->neutralize dispose_solid Dispose of Treated Solids as Hazardous Waste treat_solid->dispose_solid dispose_liquid Dispose of Neutralized Liquid neutralize->dispose_liquid

Caption: This diagram outlines the process for the safe deactivation and disposal of this compound waste.

Detailed Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed container labeled "this compound Solid Waste."

    • Collect all liquid waste containing this compound in a separate, sealed container labeled "this compound Liquid Waste."

  • Deactivation of Liquid Waste:

    • In a well-ventilated fume hood, slowly add an excess of sodium hypochlorite solution (household bleach) to the liquid waste container. The thiol group in Tiopronin will be oxidized.

    • Allow the mixture to react for at least 2 hours to ensure complete deactivation.

  • Deactivation of Solid Waste:

    • Solid waste can be treated by adding a sufficient amount of bleach solution to the waste container to saturate the materials. Allow this to react for at least 2 hours.

  • Final Disposal:

    • After deactivation, the treated liquid waste should be neutralized with a suitable acid or base to a pH between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.

    • The deactivated solid waste should be placed in a sealed, properly labeled hazardous waste container for collection by environmental health and safety personnel.

By adhering to these safety and logistical procedures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiopronin-d3
Reactant of Route 2
Reactant of Route 2
Tiopronin-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.